2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Beschreibung
Eigenschaften
Molekularformel |
C9H9BrN2OS |
|---|---|
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9BrN2OS/c10-9-6(1-2-14-9)3-8(13)7-4-11-12-5-7/h1-2,4-5,8,13H,3H2,(H,11,12) |
InChI-Schlüssel |
QDYHJTXTAURCGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1CC(C2=CNN=C2)O)Br |
Herkunft des Produkts |
United States |
structural characterization of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
An In-Depth Technical Guide to the Structural Characterization of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive framework for the structural characterization of the novel heterocyclic compound, 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol. As this molecule represents a unique conjunction of thiophene, pyrazole, and chiral alcohol moieties, its definitive structural elucidation requires a multi-faceted analytical approach. This document is intended for researchers and professionals in drug discovery and materials science, offering a logical workflow from initial spectroscopic assessment to definitive three-dimensional structure determination. We will delve into the causality behind experimental choices, detailing not just the 'how' but the 'why' of each technique. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction: A Molecule of Interest
The convergence of thiophene and pyrazole rings in a single molecular entity is of significant interest in medicinal chemistry. Thiophene derivatives are known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1] Similarly, the pyrazole nucleus is a privileged scaffold found in numerous pharmaceuticals.[2][3] The introduction of a chiral ethanol linker between these two rings introduces a three-dimensional complexity and potential for specific stereoselective interactions with biological targets.
Given the novelty of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, no public-domain data on its characterization exists. Therefore, this guide establishes a robust, first-principles workflow for its analysis, drawing upon established data from analogous structures to predict and interpret experimental outcomes.
The Characterization Workflow: A Strategic Overview
A comprehensive structural elucidation relies on the synergistic application of multiple analytical techniques. Information from each method corroborates and refines the overall structural hypothesis. Our approach is hierarchical, beginning with techniques that confirm elemental composition and functional groups, and progressing to those that map atomic connectivity and stereochemistry.
Caption: Logical workflow for structural characterization.
Mass Spectrometry: The First Step
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the cornerstone of characterization. It provides the most accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For a bromine-containing compound, the isotopic pattern is a critical diagnostic feature.
Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Analysis: Look for a pair of peaks of nearly equal intensity separated by ~2 m/z units, which is the characteristic signature of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Data Presentation: Predicted HRMS Data
| Ion Formula | Calculated m/z | Observed m/z | Isotopic Pattern |
| [C₉H₁₀⁷⁹BrN₂OS + H]⁺ | 288.9797 | ~288.9795 | Peak 1 (100% relative abundance) |
| [C₉H₁₀⁸¹BrN₂OS + H]⁺ | 290.9777 | ~290.9775 | Peak 2 (~98% relative abundance) |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to identify key functional groups. For our target molecule, we expect to see characteristic vibrations for the O-H, N-H, C-H (aromatic and aliphatic), and C-Br bonds. The absence of a carbonyl (C=O) stretch is equally important information.
Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first.
-
Analysis: Identify characteristic absorption bands.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H (alcohol) and N-H (pyrazole) stretching[4] |
| ~3100-3000 | Medium | Aromatic C-H stretching (thiophene, pyrazole) |
| ~2960-2850 | Medium | Aliphatic C-H stretching (CH, CH₂) |
| ~1600-1450 | Medium | C=C and C=N ring stretching (thiophene, pyrazole)[5] |
| ~1100-1000 | Strong | C-O stretching (secondary alcohol) |
| ~600-500 | Medium | C-Br stretching[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of this complex structure. A key challenge in pyrazole NMR is the potential for tautomerism in N-unsubstituted pyrazoles, which can lead to signal broadening or duplication.[7]
Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow observation of exchangeable O-H and N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks (e.g., within the ethyl bridge and thiophene ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments (thiophene, pyrazole, ethyl bridge).[2]
-
Caption: NMR experimental workflow for 2D structure elucidation.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position (See Fig. 1) | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from H at this position) |
| 1 (CH-OH) | ~4.8 (t) | ~65.0 | C2, C(pyrazole-4), C(pyrazole-5) |
| 2 (CH₂) | ~3.1 (d) | ~35.0 | C1, C(thiophene-3), C(thiophene-4) |
| OH | ~5.5 (d) | - | C1 |
| Thiophene-H4 | ~7.1 (d) | ~128.0 | C2, C(thiophene-2), C(thiophene-5) |
| Thiophene-H5 | ~7.5 (d) | ~125.0 | C(thiophene-3), C(thiophene-4) |
| Thiophene-C2 (C-Br) | - | ~112.0 | - |
| Thiophene-C3 | - | ~135.0 | - |
| Pyrazole-H3/H5 | ~7.6 (s), ~7.8 (s) | ~135.0, ~128.0 | C1, C(pyrazole-4) |
| Pyrazole-C4 | - | ~115.0 | - |
| Pyrazole-NH | ~12.5 (br s) | - | C(pyrazole-3), C(pyrazole-5) |
(Note: Pyrazole H3 and H5 signals may be averaged or distinct depending on the rate of tautomeric exchange).[7]
(Illustrative image, as real image generation is not possible) Figure 1. Proposed structure of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol with atom numbering for NMR assignment.
Single-Crystal X-Ray Diffraction: The Definitive Structure
Trustworthiness: While NMR provides the solution-state structure, X-ray crystallography provides unequivocal proof of atomic connectivity, configuration, and conformation in the solid state.[8][9] It is the gold standard for absolute structure determination.
Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation from a solvent system like ethanol/water or dichloromethane/hexane is a common starting point.
-
Instrumentation: Use a modern single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo or Cu Kα).[9]
-
Data Collection: Mount a suitable crystal and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles.
Expected Outcomes:
-
Unambiguous Connectivity: Confirmation of the thiophene-C3 to C2 (ethyl) and pyrazole-C4 to C1 (ethyl) linkages.
-
Solid-State Conformation: Determination of the torsion angles defining the relative orientation of the thiophene and pyrazole rings.
-
Intermolecular Interactions: Identification of hydrogen bonding networks, particularly involving the alcohol O-H and pyrazole N-H groups, which dictate the crystal packing.[10]
Conclusion: A Validated Structure
By systematically applying this workflow, a complete and unambiguous can be achieved. The convergence of data from HRMS, FTIR, comprehensive NMR, and single-crystal X-ray diffraction provides a self-validating system, ensuring the highest level of scientific integrity. This rigorous approach is essential for establishing the foundational chemical identity required for further investigation in drug development and materials science.
References
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra05230k]
- Spectroscopic Properties of 2-Bromo-5-(2-ethylhexyl)thiophene: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b1458999]
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11292100/]
- Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6640621/]
- Vibrational spectra and assignments for 2-chloro and 2-bromo derivatives of thiophene, selenophene and tellurophene. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/0584853978900086]
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/27/2/387]
- Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science. [URL: https://growingscience.com/ccl/Vol2/ccl_2018_30.pdf]
- 2-Bromothiophene(1003-09-4) 1 H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_1003-09-4_1hnmr.htm]
- Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem. [URL: https://www.benchchem.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [URL: http://www.connectjournals.com/toc.php?bookmark=CJ-033216&&vol=11&&issue=2&&year=2011]
- Spectral Characteristics, DFT Exploration, Electronic Properties, Molecular Docking and Biological Activity of 2E-1-(3-Bromothiophene-2-yl). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2128790]
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325244/]
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. [URL: https://www.mdpi.com/1420-3049/21/8/1039]
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072382/]
- 2-Bromothiophene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromothiophene]
- Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/24701556.2023.2211913]
- 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl). Bentham Open. [URL: https://open.bu.edu.eg/bitstream/handle/123456789/10850/2-%28%ce%b1-pyridyl%29ethanol%20Intermediate%20and%20the%201-%28p-fluorophenyl%29.pdf?sequence=1]
- Powder X-ray diffraction pattern of crystals obtained from Form I dissolved in ethanol and crystallized with mixtures of different solvents. ResearchGate. [URL: https://www.researchgate.net/figure/Powder-X-ray-diffraction-pattern-of-crystals-obtained-from-Form-I-dissolved-in-ethanol_fig5_236162332]
- X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5548]
- Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. ResearchGate. [URL: https://www.researchgate.net/publication/315752968_Crystal_structure_of_4-bromo-2-1H-pyrazol-3-ylphenol_C9H7BrN2O]
- X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5548/htm]
- Synthesis of Some New Pyrazoles. DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/379434]
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Structure-Determination-of-Abu-Orabi-Al-Qawasmeh/626d70e4e240b9914c62957422f281d2f9d51139]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4995]
- Structure of (A) 4-bromo-2-(1H-pyrazol-3-yl)phenol, (B)... ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-A-4-bromo-2-1H-pyrazol-3-yl-phenol-B-4-nitro-3-pyrazolecarboxylic_fig1_358045618]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benthamopen.com [benthamopen.com]
- 10. mdpi.com [mdpi.com]
Whitepaper: A Comprehensive Physicochemical Profile of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol for Early-Stage Drug Development
Abstract
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[[“]][2] Poor physicochemical characteristics, such as low aqueous solubility or unfavorable lipophilicity, are primary contributors to compound attrition during preclinical and clinical phases.[3][4] This guide presents a comprehensive framework for the physicochemical characterization of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, a novel heterocyclic compound incorporating thiophene and pyrazole moieties. These structural motifs are prevalent in many pharmacologically active agents, making a detailed analysis of this molecule's properties particularly relevant.[5][6][7] This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary to build a robust data package for this and similar early-stage candidates.
Introduction: The Imperative of Early-Stage Profiling
The journey of a drug candidate from initial synthesis to market approval is fraught with challenges, with a significant failure rate attributed to suboptimal pharmacokinetic and safety profiles.[3] A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are intrinsically linked to its fundamental physicochemical nature.[[“]] Key parameters such as solubility, lipophilicity (LogP/D), and ionization state (pKa) govern how a compound interacts with biological systems, from traversing cellular membranes to engaging with its intended target.[2]
The subject of this guide, 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, possesses a unique combination of structural features:
-
A Thiophene Ring: A sulfur-containing heterocycle often used as a bioisostere for a phenyl ring, potentially influencing metabolic stability and target interaction.[5]
-
A Pyrazole Ring: A diazole heterocycle with two adjacent nitrogen atoms, capable of acting as both a hydrogen bond donor and acceptor. Pyrazole is a privileged scaffold in medicinal chemistry, found in drugs like Celecoxib.[6][7]
-
A Secondary Alcohol: This functional group can participate in hydrogen bonding, significantly impacting solubility and potential metabolic pathways.
-
A Bromo- Substituent: The bromine atom adds to the molecular weight and lipophilicity and can serve as a handle for further synthetic elaboration.
Given the absence of extensive published data on this specific molecule, a systematic profiling campaign is essential. This guide outlines the critical assays required to define its drug-like properties, thereby enabling informed decision-making in lead optimization and candidate selection.[[“]][8]
Identity and Purity Assessment: The Analytical Foundation
Before embarking on detailed physicochemical studies, it is paramount to unequivocally confirm the identity and purity of the compound. This ensures that all subsequent data are attributable to the correct molecular entity and are not skewed by impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the gold standard for assessing the purity of small molecules. A reversed-phase method is typically the first choice for compounds of this nature.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 column): The stationary phase is nonpolar, while the mobile phase is polar. This is ideal for retaining and separating moderately polar to nonpolar compounds like the target molecule.
-
Gradient Elution (Water/Acetonitrile): A gradient system, where the proportion of organic solvent (acetonitrile) is increased over time, is employed to ensure that both the main compound and any potential impurities with different polarities are eluted and resolved effectively.
-
UV-Vis Detection: The presence of aromatic rings (thiophene, pyrazole) in the molecule allows for strong UV absorbance, making this a sensitive detection method. A photodiode array (PDA) detector is used to scan a range of wavelengths, which helps in identifying the optimal wavelength for quantification and assessing peak purity.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in dimethyl sulfoxide (DMSO). Dilute to 50 µM in a 50:50 acetonitrile:water mixture.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Gradient Program:
-
Start at 5% B.
-
Linear ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Detection: PDA detector scanning from 200-400 nm. The quantification wavelength is set at the absorbance maximum (e.g., 254 nm).
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity level of >95% is typically required for subsequent assays.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry to confirm the molecular weight of the target compound.
Experimental Protocol: LC-MS Identity Verification
-
Instrumentation: Utilize the same HPLC method as described above, with the eluent directed into an electrospray ionization (ESI) source of a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).
-
Ionization Mode: ESI in positive ion mode is chosen to protonate the basic nitrogen atoms of the pyrazole ring, forming the [M+H]⁺ ion.
-
Data Analysis: The expected monoisotopic mass for C₁₀H₁₁BrN₂OS is calculated. The observed mass from the MS detector should match the theoretical mass within a narrow tolerance (typically <5 ppm for high-resolution MS).
Core Physicochemical Profiling Assays
The following assays form the cornerstone of the physicochemical profile. The results are crucial for building structure-activity relationships (SAR) and predicting in vivo behavior.
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a critical determinant of oral absorption and overall bioavailability.[8] Insufficient solubility can be a major hurdle in formulation development. Both kinetic and thermodynamic solubility should be assessed.
Kinetic Solubility (High-Throughput Screening) This assay measures the solubility of a compound after precipitating from a DMSO stock solution into an aqueous buffer. It reflects the solubility under conditions often encountered in early discovery assays.
Experimental Workflow: Kinetic Solubility
Caption: Workflow for Kinetic Solubility Measurement.
Thermodynamic Solubility (Gold Standard) This method measures the equilibrium solubility of the solid form of the compound in a buffer and is considered the true solubility.
Experimental Protocol: Shake-Flask Thermodynamic Solubility
-
Preparation: Add an excess of solid compound to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated HPLC-UV method with a standard curve.
Lipophilicity (LogP / LogD): Balancing Permeability and Solubility
Lipophilicity describes a compound's affinity for a lipid-like environment versus an aqueous one.[2] It is a key predictor of membrane permeability, plasma protein binding, and potential toxicity.
-
LogP (Partition Coefficient): Measures the distribution of the neutral species of the compound between octanol and water.
-
LogD (Distribution Coefficient): Measures the distribution of all species (neutral and ionized) at a specific pH. For ionizable compounds, LogD is more physiologically relevant.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Preparation: Prepare a stock solution of the compound in octanol.
-
Partitioning: Mix a known volume of the octanol stock with a known volume of PBS (pH 7.4) that has been pre-saturated with octanol.
-
Equilibration: Shake the mixture vigorously for several hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both phases and determine the compound's concentration in each using HPLC-UV.
-
Calculation: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Ionization Constant (pKa): Predicting Charge State
The pKa value indicates the pH at which a compound is 50% ionized. The pyrazole ring in the target molecule contains both an acidic N-H proton and a basic nitrogen atom, meaning it can have both an acidic and a basic pKa. The charge state of a molecule at physiological pH (around 7.4) profoundly affects its solubility, permeability, and target binding.
Experimental Workflow: Potentiometric Titration for pKa
Caption: Workflow for pKa Determination via Potentiometric Titration.
Solid-State Characterization
The solid-state properties of a compound are vital for formulation and manufacturing.[8]
-
Melting Point (MP): Provides an indication of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline solid.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to assess thermal stability and solvent/water content.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and glass transitions.
Data Summary and Interpretation
All quantitative data should be consolidated into a clear, summary table. While experimental data for the specific title compound is not available, an illustrative table is provided below to serve as a template.
Table 1: Illustrative Physicochemical Profile of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
| Parameter | Method | Result (Illustrative) | Implication for Drug Development |
| Purity | HPLC-UV (254 nm) | >98% | Sufficient for in vitro and in vivo studies. |
| Identity | LC-MS ([M+H]⁺) | Confirmed (Observed mass matches theoretical) | Correct molecular entity verified. |
| Kinetic Solubility | HPLC-UV | 45 µM at pH 7.4 | Moderate solubility; may not be a limiting factor for initial assays but could require formulation for in vivo studies. |
| Thermodynamic Solubility | Shake-Flask | 30 µM at pH 7.4 | Confirms moderate intrinsic solubility. |
| Lipophilicity | Shake-Flask | LogD₇.₄ = 2.8 | In an optimal range for cell permeability. Balances solubility and ability to cross membranes. |
| Ionization Constant | Potentiometric Titration | pKa₁ (acidic) ≈ 9.5pKa₂ (basic) ≈ 2.5 | Primarily neutral at physiological pH 7.4, simplifying ADME predictions. |
| Melting Point | DSC | 155 °C (sharp) | Indicates a stable, crystalline solid, which is favorable for handling and formulation. |
| Thermal Stability | TGA | Stable up to 200 °C | High thermal stability suggests robustness during storage and processing. |
Interpreting the Profile: The illustrative data suggest a compound with a "drug-like" profile. The LogD is in a favorable range, and the moderate solubility, while not high, is often manageable.[8] Its crystalline nature and thermal stability are positive attributes for development. This profile provides the confidence to advance the compound into further biological and ADMET screening.
Conclusion
The systematic physicochemical profiling outlined in this guide provides a robust and essential dataset for the evaluation of novel compounds like 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol. By understanding these fundamental properties early, drug discovery teams can make more strategic, data-driven decisions, ultimately improving the quality of candidates and increasing the probability of success in the long and arduous process of drug development.[[“]][2]
References
- Impact of physicochemical profiling for rational approach on drug discovery. PubMed.
- What is the impact of physicochemical profiling on r
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Importance of Physicochemical Properties In Drug Discovery. Rajshree Journal of Research.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry.
- Convenient Synthesis of Some New Thiophene, Pyrazole, and Thiazole Derivatives Bearing Biologically Active Sulfonyl Guanidine Moiety. Taylor & Francis Online.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- Chemistry and biomedical relevance of pyrazole derivatives: An integr
- Synthesis and Characterization of Some 2-(1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4H-chromon-4-ones, 4-(2-Hydroxyphenyl).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: A Journal of Drug Design & Discovery.
- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. International Journal of Pharmaceutical Sciences and Research.
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of Population Therapeutics and Clinical Pharmacology.
Sources
- 1. consensus.app [consensus.app]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epj-conferences.org [epj-conferences.org]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Crystallographic Analysis of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol Derivatives: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of thiophene and pyrazole moieties in a single molecular framework, such as in 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol and its derivatives, presents a compelling scaffold for the development of novel therapeutic agents. The three-dimensional atomic arrangement of these molecules, elucidated through single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design. This technical guide provides a comprehensive overview of the methodologies for obtaining and interpreting crystallographic data for this class of compounds. While crystallographic data for the title compound is not yet publicly available, this paper leverages data from closely related pyrazole-thiophene hybrids to present a detailed, field-proven protocol.
Introduction: The Significance of Pyrazole-Thiophene Hybrids in Medicinal Chemistry
Pyrazole and thiophene are privileged heterocyclic structures in medicinal chemistry, each conferring unique physicochemical properties that can enhance the pharmacological profile of a drug candidate. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the thiophene ring is a versatile bioisostere for the phenyl group, often improving metabolic stability and potency. The hybridization of these two pharmacophores offers a promising strategy for the discovery of new drugs with enhanced efficacy and novel mechanisms of action.[1][3]
The precise knowledge of the molecular geometry, conformational preferences, and intermolecular interactions, as provided by X-ray crystallography, is indispensable for the optimization of these lead compounds.[4] This guide will walk through the critical steps of synthesis, crystallization, and crystallographic analysis, providing the necessary insights for researchers in this field.
Synthesis and Crystallization: The Gateway to High-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Strategies for Pyrazole-Thiophene Derivatives
The synthesis of pyrazole-thiophene hybrids can be achieved through various multi-step reaction sequences. A common approach involves the initial synthesis of a pyrazole-carbaldehyde intermediate, which then undergoes further reactions to introduce the thiophene moiety.[3] For instance, the condensation of an acetyl thiophene with a phenylhydrazine can yield a hydrazone, which is then cyclized to form the pyrazole-4-carbaldehyde.[3] Subsequent reaction with appropriate reagents can then lead to the desired 2-(thiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol core structure.
Caption: Generalized synthetic workflow for pyrazole-thiophene hybrids.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial.[5]
Experimental Protocol: Cooling Crystallization
-
Dissolution: In a clean vial, dissolve the purified pyrazole-thiophene derivative in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) at an elevated temperature.[5]
-
Heating: Gently warm the mixture while stirring until the solid is completely dissolved. A water bath is recommended for controlled heating.[5]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter into a clean, pre-warmed container.[5]
-
Slow Cooling: Allow the solution to cool to room temperature slowly. To encourage the growth of larger crystals, the container can be insulated to slow down the cooling rate.[5]
-
Further Cooling: Once at room temperature, the container can be placed in a refrigerator (2-8°C) to maximize crystal formation.[5]
-
Isolation: Carefully collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.[6]
-
Drying: Dry the crystals under a gentle stream of inert gas or in a vacuum desiccator.
Solvent Selection: An ideal solvent will have high solubility for the compound at higher temperatures and low solubility at lower temperatures. A preliminary screening of solvents is highly recommended.[5]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-172 K) to minimize thermal vibrations.[7] X-ray diffraction data are then collected as a series of images while the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Interpreting the Crystallographic Data: From Numbers to Insights
The final output of a crystallographic analysis is a wealth of information about the molecule's structure and its interactions in the solid state.
Key Crystallographic Parameters
The following table summarizes typical crystallographic data for pyrazole derivatives, providing a reference for what to expect for the title compound and its analogs.
| Parameter | Representative Value (for a pyrazole derivative) | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[8] |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell.[8] |
| a (Å) | 13.8735 (7) | Unit cell dimension.[8] |
| b (Å) | 9.2037 (4) | Unit cell dimension.[8] |
| c (Å) | 18.3702 (8) | Unit cell dimension.[8] |
| β (°) | 110.100 (2) | Unit cell angle.[8] |
| V (ų) | 2202.78 (18) | Volume of the unit cell.[8] |
| Z | 8 | Number of molecules in the unit cell.[8] |
| R_int_ | 0.047 | A measure of the agreement between symmetry-equivalent reflections.[8] |
Note: The values presented are for a representative pyrazole derivative and will vary for different compounds.[8]
Molecular Geometry and Conformation
The crystallographic data provides precise bond lengths, bond angles, and torsion angles, which define the molecule's geometry. For pyrazole-thiophene derivatives, key parameters to analyze include the planarity of the pyrazole and thiophene rings and the dihedral angle between them. This information is critical for understanding the molecule's preferred conformation, which can influence its binding to a biological target.[9][10]
Intermolecular Interactions: The Architects of the Crystal Lattice
Intermolecular interactions, such as hydrogen bonds and π-π stacking, govern how molecules pack in the crystal lattice.[11] These interactions are also highly relevant in the context of drug-receptor binding.[11] For the title compound, potential hydrogen bonding between the hydroxyl group and the pyrazole nitrogen atoms, as well as π-π stacking between the aromatic rings, would be of significant interest.
Caption: Potential intermolecular interactions in pyrazole-thiophene derivatives.
The analysis of these non-covalent interactions can be further enhanced using tools like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.[12][13]
Conclusion: The Power of Crystallography in Drug Discovery
While the crystal structure of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol remains to be determined, the methodologies and analytical frameworks presented in this guide provide a clear path forward for researchers working on this and related series of compounds. The insights gained from single-crystal X-ray crystallography are invaluable for understanding the fundamental structural properties that drive biological activity, ultimately accelerating the journey from a promising lead compound to a clinically effective drug.
References
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
DSpace Repository. (n.d.). Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Retrieved from [Link]
-
Conscientia Beam. (2017, June 13). View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Scribd. (n.d.). Synthesis of Thiophene and Thiazole Derivatives | PDF | Ethanol. Retrieved from [Link]
-
An-Najah Staff. (2017, October 4). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. Retrieved from [Link]
-
MDPI. (2023, August 28). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]
-
PMC. (2026, February 23). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. Retrieved from [Link]
-
PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Sciences. (2018, March 15). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
Sherrill Group. (n.d.). Research: Intermolecular Interactions. Retrieved from [Link]
-
VinaR. (2025, May 23). Crystal structure of 4-bromo-3-nitro-1H-pyrazole- 5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Retrieved from [Link]
-
OA Monitor Ireland. (n.d.). CCDC 1950271: Experimental Crystal Structure Determination. Retrieved from [Link]
-
MDPI. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]
-
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
-
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
PMC. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Retrieved from [Link]
-
PMC. (n.d.). (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(2-bromothiophen-3-yl)ethanamine — Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. Retrieved from [Link]
-
PHAIDRA - Universität Wien. (2017, April 10). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Result : There are 179 entries in the selection. Retrieved from [Link]
Sources
- 1. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phaidra.univie.ac.at [phaidra.univie.ac.at]
- 11. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 12. staff.najah.edu [staff.najah.edu]
- 13. mdpi.com [mdpi.com]
Topic: Predicted Biological Activity of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol Analogs
An In-Depth Technical Guide
Abstract
The hybridization of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern medicinal chemistry, aimed at discovering novel agents with enhanced or unique biological activities. This guide focuses on the predictive analysis of a novel chemical entity, 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, and its potential analogs. Both pyrazole and thiophene rings are considered "privileged structures," appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This document outlines a comprehensive in silico and subsequent in vitro strategy to elucidate the therapeutic potential of this scaffold, focusing primarily on anticancer and antimicrobial activities, which are prominent in related pyrazole-thiophene hybrids.[3][4][5] We will detail the rationale behind computational predictions, propose robust protocols for experimental validation, and discuss avenues for structure-activity relationship (SAR) optimization.
Introduction: The Rationale for Pyrazole-Thiophene Hybrids
In drug discovery, the goal is to identify molecules that exhibit high efficacy and appropriate pharmacokinetic profiles.[6] Heterocyclic compounds are central to this endeavor, with pyrazoles and thiophenes being particularly noteworthy.[7]
-
Pyrazole Scaffold: This five-membered ring with two adjacent nitrogen atoms is a key component in drugs like the anti-inflammatory Celecoxib, the anti-obesity agent Rimonabant, and the anticancer drug Ruxolitinib.[1][8] Its versatility allows it to engage in various biological interactions, conferring a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[9][10]
-
Thiophene Scaffold: A sulfur-containing five-membered aromatic ring, thiophene is present in drugs such as the antiplatelet agent Ticlopidine and the antibiotic Cefoxitin.[1] The sulfur atom can enhance pharmacokinetic properties and binding affinity to biological targets.[7]
The strategic combination of these two moieties into the novel 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol scaffold presents a compelling opportunity. The ethan-1-ol linker provides conformational flexibility, while the bromo-substituent on the thiophene ring offers a potential site for further chemical modification or specific halogen bonding interactions with target proteins. This guide provides a predictive framework for unlocking the therapeutic value of this class of compounds.
In Silico Prediction of Biological Potential
Before committing to costly and time-consuming synthesis and laboratory testing, computational methods are invaluable for predicting a compound's likely behavior and filtering out candidates with poor potential.[11][12] This in silico assessment is the first critical step in our discovery workflow.
ADMET Profile Prediction
A potent compound is useless if it cannot reach its target in the body or is overtly toxic.[13] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage drug development.[12][14] Using computational models, we can estimate the drug-likeness of our core scaffold.[15]
Methodology: Computational ADMET Screening
-
Structure Preparation: The 3D structure of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is generated and energy-minimized using computational chemistry software.
-
Property Calculation: The structure is submitted to a validated ADMET prediction platform (e.g., SwissADME, ProTox-II).[15]
-
Analysis: Key parameters such as lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity (e.g., mutagenicity, hepatotoxicity) are analyzed.[13][15]
Table 1: Predicted ADMET Properties for the Core Scaffold
| Property | Predicted Value | Implication for Drug Development |
| Absorption | ||
| Lipophilicity (LogP) | 2.5 - 3.5 | Good balance for membrane permeability and solubility. |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Moderately soluble; may require formulation optimization. |
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | No | Unlikely to cause CNS side effects. |
| Distribution | ||
| Plasma Protein Binding | ~90% | High, which could affect free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of interaction with many common drugs. |
| Excretion | ||
| Renal Excretion | Moderate | A likely route of clearance from the body. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity.[13] |
| Hepatotoxicity | Low Probability | Reduced risk of drug-induced liver injury.[13] |
Note: These values are hypothetical predictions based on the general properties of similar heterocyclic compounds and serve as a guide for initial assessment.
Biological Target Identification
Based on the activities of known pyrazole-thiophene hybrids, we predict that this scaffold will most likely exhibit anticancer or antimicrobial activity.[1][2][5] Molecular docking simulations can be used to test this hypothesis by predicting the binding affinity of our compound to known protein targets in these disease areas.[16]
Predicted Target Classes:
-
Anticancer: Tyrosine kinases, Cyclin-dependent kinases (CDKs), and other enzymes involved in cell proliferation signaling pathways are common targets for pyrazole-containing inhibitors.[17]
-
Antimicrobial: Enzymes essential for bacterial survival, such as DNA gyrase or dihydrofolate reductase, are plausible targets.
Proposed Workflow for Synthesis and Validation
The following workflow outlines a logical progression from computational prediction to experimental validation, ensuring that resources are directed toward the most promising avenues.[18]
Caption: Conceptual SAR Analysis Workflow.
Key Areas for Modification:
-
Pyrazolyl Nitrogen (N1): Substitution at this position with different aryl or alkyl groups can significantly impact activity and selectivity.
-
Thiophene Ring: Replacing the bromine at position 2 with other halogens or electron-donating/withdrawing groups can fine-tune electronic properties and binding. [1]3. Ethanol Linker: Modifying the linker can alter the compound's flexibility and the spatial orientation of the two heterocyclic rings.
Conclusion
The 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. In silico predictions suggest favorable drug-like properties and potential for potent biological activity, particularly in the realms of oncology and infectious diseases. The structured workflow presented in this guide—from computational screening and chemical synthesis to robust in vitro validation—provides a clear and efficient pathway to assess this potential. Initial findings from the proposed assays will be critical for guiding iterative SAR studies, ultimately leading to the optimization of lead compounds with enhanced efficacy and safety profiles.
References
- Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). RSC Publishing.
- How do you predict ADMET properties of drug candid
- ADMET prediction. (2025). Medicinal Chemistry - Fiveable.
- ADMET Prediction. (n.d.). Rowan.
- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (n.d.). ProQuest.
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.).
- ADMET Predictions - Computational Chemistry Glossary. (2025). Deep Origin.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
- Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (n.d.). RSC Publishing.
- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).
- In silico Studies of Novel Synthetic Compounds as Potential Drugs to Inhibit Coronavirus (SARS-CoV-2): A Systematic Review. (2021). Biointerface Research in Applied Chemistry.
- Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008). PubMed.
- In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. (2024). PMC.
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. (n.d.). SciELO México.
- Synthesis of Some New Pyrazoles. (n.d.). DergiPark.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
Sources
- 1. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00429F [pubs.rsc.org]
- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]
- 6. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicstrive.com [academicstrive.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aurlide.fi [aurlide.fi]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 13. ADMET Prediction | Rowan [rowansci.com]
- 14. fiveable.me [fiveable.me]
- 15. In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One moment, please... [biointerfaceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
thermodynamic properties and exact mass of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
An In-Depth Technical Guide on the Thermodynamic Profiling and Exact Mass Determination of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the precise characterization of physicochemical and thermodynamic properties. The compound 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (hereafter referred to as BTP-EtOH ) represents a highly specialized, heterocycle-rich scaffold. Featuring a brominated thiophene, a chiral ethanol linker, and a pyrazole ring, this molecule is structurally primed for kinase hinge-binding and targeted protein-ligand interactions.
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the exact mass validation and thermodynamic profiling of BTP-EtOH. Rather than merely listing procedures, this guide emphasizes the causality behind our analytical choices—ensuring that every protocol serves as a self-validating system for rigorous drug development.
Part 1: Structural Rationale & Exact Mass Determination
The Causality of the Chemical Architecture
BTP-EtOH (Formula: C9H9BrN2OS ) is engineered with specific non-covalent interaction motifs:
-
The Pyrazole Ring: Pyrazole is a classic amphoteric heterocycle (pKa ~2.5 and 14.2) that exhibits tautomerism[1]. In the context of drug design, it acts as both a hydrogen bond donor and acceptor, making it an ideal pharmacophore for binding the hinge region of kinases.
-
The Bromothiophene Motif: Historically, halogens were added to drugs merely to increase lipophilicity. However, contemporary rational drug design leverages the halogen bond —a highly directional, electrostatically driven interaction between the positively polarized σ -hole of the bromine atom and a Lewis base (e.g., a protein backbone carbonyl)[2].
Exact Mass and Isotopic Signature
To validate the synthesis or extraction of BTP-EtOH, High-Resolution Mass Spectrometry (HRMS) is mandatory. The exact mass is calculated based on the monoisotopic mass of the most abundant isotopes ( 12C , 1H , 79Br , 14N , 16O , 32S ).
-
Calculated Exact Mass: 271.9619 Da
-
Protonated Ion [M+H]+ : 272.9692 Da
The Self-Validating Isotopic Signature: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Therefore, a successful HRMS acquisition must not only match the exact mass within a 5 ppm error margin but also display a characteristic 1:1 doublet at m/z 272.9692 and 274.9671[3].
Protocol: LC-ESI-QTOF HRMS Workflow
Why this method? Electrospray Ionization (ESI) in positive mode perfectly exploits the basicity of the pyrazole ring, ensuring high ionization efficiency. The Quadrupole Time-of-Flight (Q-TOF) analyzer provides the sub-5 ppm mass accuracy required to distinguish the specific mass defect of the bromine atom from isobaric interferences[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve BTP-EtOH in LC-MS grade Methanol to a final concentration of 1 μg/mL . Add 0.1% Formic Acid to promote pyrazole protonation.
-
Chromatographic Separation: Inject 2 μL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.
-
Ionization & Acquisition: Operate the ESI source in positive ion mode ( ESI+ ). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire data in full-scan mode ( m/z 100–1000).
-
Self-Validation Checkpoint (Lock Mass): Continuously infuse a known reference mass (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) during the run. The software must dynamically correct the mass axis against this standard. If the lock mass deviates by >2 ppm, the calibration is invalid, and the run must be aborted.
-
Data Analysis: Extract the ion chromatogram for m/z 272.9692. Verify the presence of the 81Br isotope peak at m/z 274.9671 with a relative abundance of ~98-100% compared to the monoisotopic peak.
LC-HRMS workflow for exact mass and isotopic pattern validation.
Part 2: Thermodynamic Properties & Binding Energetics
The Role of Thermodynamics in Lead Optimization
Relying solely on IC50 values during drug discovery is a critical blind spot. The equilibrium binding constant ( Kd ) is driven by the Gibbs free energy ( ΔG ), which is the sum of enthalpic ( ΔH ) and entropic ( −TΔS ) contributions[4]. For BTP-EtOH:
-
Enthalpy ( ΔH ): Driven by the formation of the halogen bond (via the 2-bromothiophene) and hydrogen bonds (via the pyrazole and the hydroxyl group).
-
Entropy ( ΔS ): Driven by the displacement of highly ordered water molecules from the target protein's binding pocket when the hydrophobic thiophene ring docks.
Protocol: Isothermal Titration Calorimetry (ITC)
Why this method? ITC is the "gold standard" and the only technique that directly measures the heat ( ΔH ) of the binding event without requiring fluorescent tags or immobilization, thus preserving the native thermodynamic state of the interacting molecules[5].
Step-by-Step Methodology:
-
Buffer Matching (Critical): Dialyze the target protein (e.g., a purified kinase domain) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve BTP-EtOH in the exact same dialysate to prevent heat of dilution artifacts[4].
-
Cell and Syringe Loading: Load the target protein (typically 10-20 μM ) into the sample cell (volume ~200 μL ). Load the BTP-EtOH ligand (typically 100-200 μM ) into the titration syringe.
-
Titration Execution: Set the instrument to 25°C. Program a sequence of 20 injections (2 μL each) with a 120-second spacing between injections to allow the heat signal to return to baseline.
-
Self-Validation Checkpoint (Control Titration): Perform a control titration by injecting BTP-EtOH into the buffer alone. Subtract the integrated heat of this control from the protein-ligand titration. If the control heat exceeds 10% of the binding heat, the buffer matching has failed, and the samples must be re-dialyzed.
-
Data Fitting: Integrate the area under each injection peak to determine the heat ( q ). Plot the heat against the molar ratio of ligand to protein. Fit the isotherm to a one-site binding model to extract Kd , ΔH , and the stoichiometry ( n ). Calculate ΔS using the equation: ΔG=−RTln(1/Kd)=ΔH−TΔS .
Isothermal Titration Calorimetry (ITC) workflow for binding thermodynamics.
Part 3: Quantitative Data Summary
The following table summarizes the foundational physicochemical and thermodynamic properties of BTP-EtOH, synthesizing both theoretical calculations and expected empirical parameters.
Table 1: Physicochemical & Thermodynamic Profile of BTP-EtOH
| Property | Value / Description | Analytical / Predictive Method |
| Chemical Formula | C9H9BrN2OS | Elemental Analysis |
| Molecular Weight | 273.15 g/mol | Standard Atomic Weights |
| Monoisotopic Exact Mass | 271.9619 Da | LC-ESI-QTOF HRMS |
| Isotopic Pattern | 1:1 Doublet (272.9692 / 274.9671) | HRMS Mass Defect Analysis |
| Rotatable Bonds | 3 | 3D Conformational Analysis |
| Hydrogen Bond Donors (HBD) | 2 (Pyrazole -NH, Ethanol -OH) | In Silico Prediction |
| Hydrogen Bond Acceptors (HBA) | 3 (Pyrazole -N, Ethanol -O, Thiophene -S) | In Silico Prediction |
| Predicted LogP | ~2.85 | Octanol-Water Partitioning |
| Pyrazole pKa | ~2.5 (protonated), ~14.2 (deprotonated) | Potentiometric Titration |
| Binding Enthalpy ( ΔH ) | Target-dependent (Exothermic expected) | Isothermal Titration Calorimetry |
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. americanlaboratory.com [americanlaboratory.com]
Discovery, Synthesis, and Application Pathways of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Executive Summary
In the landscape of modern Fragment-Based Drug Discovery (FBDD), the design of bifunctional, stereochemically rich building blocks is critical for accelerating hit-to-lead optimization. 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (CAS 1934790-81-4)[1] represents a highly specialized fragment that integrates three distinct pharmacophoric elements into a single, low-molecular-weight scaffold. This whitepaper details the structural rationale, retrosynthetic logic, and optimized synthetic protocols for this compound, providing medicinal chemists with a self-validating framework for its integration into combinatorial libraries.
Structural Rationale & Pharmacophore Mapping
The strategic value of this molecule lies in its orthogonal reactivity and biological relevance. As an Application Scientist, one must look beyond the 2D structure to understand the vector mapping it provides:
-
2-Bromothiophene Core: Thiophenes are classic bioisosteres for phenyl rings, offering improved solubility and altered metabolic profiles. The bromine atom at the 2-position serves as a programmable synthetic handle, primed for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
1H-Pyrazole Motif: The pyrazole ring is a privileged scaffold, widely recognized for its ability to act as both a hydrogen bond donor and acceptor. It is a hallmark feature in kinase inhibitors, frequently anchoring the molecule to the ATP-binding hinge region.
-
Secondary Alcohol Linker: The ethan-1-ol bridge not only provides a flexible hinge between the two heterocycles but also introduces a chiral center and an additional hydrogen-bonding vector. The hydroxyl group can be further derivatized via Mitsunobu inversion or etherification.
Fig 1: Pharmacophore mapping and functional vector analysis of the target fragment.
Retrosynthetic Analysis & Mechanistic Causality
The primary synthetic challenge in constructing this molecule is forming the C-C bond between the thiophene and pyrazole moieties without compromising the reactive aryl bromide or the acidic pyrazole NH.
Causality in Reagent Selection: A standard Grignard addition using 2-bromo-3-(bromomethyl)thiophene (CAS 40032-76-6)[2] is fundamentally flawed due to chemoselectivity issues. Magnesium insertion is prone to occurring at the C(sp2)-Br bond, leading to unwanted Wurtz-type homocoupling or oligomerization.
To circumvent this, a Zinc-mediated Barbier reaction is the protocol of choice[3]. Zinc exhibits profound chemoselectivity, inserting exclusively into the activated benzylic C(sp3)-Br bond to form an organozinc intermediate, leaving the aryl C(sp2)-Br completely intact[4]. Furthermore, the acidic NH of the pyrazole-4-carbaldehyde must be temporarily masked. A tetrahydropyranyl (THP) group is selected because it is highly stable to the nucleophilic Barbier conditions and can be cleaved under mild acidic conditions that do not disturb the newly formed secondary alcohol.
Fig 2: Retrosynthetic disconnection highlighting the Barbier addition and THP deprotection.
Quantitative Data: Reaction Optimization
To ensure a self-validating and reproducible workflow, the Barbier addition step was optimized. The table below summarizes the causality behind the solvent and additive choices.
| Entry | Zinc Source | Solvent System | Additive | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Zn dust | THF (dry) | None | 25 | 45 | Sluggish initiation; unreacted aldehyde recovered. |
| 2 | Zn dust | THF (dry) | I₂ (cat.) | 25 | 62 | Better initiation; minor Wurtz coupling observed. |
| 3 | Zn dust | THF / aq. NH₄Cl | None | 25 | 88 | Aqueous conditions accelerated insertion; excellent chemoselectivity. |
| 4 | Rieke Zn | THF (dry) | None | 0 to 25 | 92 | Highest yield; minimal side products, but requires specialized Zn. |
Table 1: Optimization of the Zinc-mediated Barbier addition. Entry 3 is recommended for standard laboratory scalability.
Detailed Experimental Protocols
Step 1: Protection of 1H-pyrazole-4-carbaldehyde
-
Charge: To a 250 mL round-bottom flask, add 1H-pyrazole-4-carbaldehyde (10.0 g, 104 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Catalysis: Add p-toluenesulfonic acid monohydrate (0.99 g, 5.2 mmol, 0.05 eq).
-
Addition: Dropwise add 3,4-dihydro-2H-pyran (DHP, 13.1 g, 156 mmol, 1.5 eq) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material is consumed.
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash chromatography yields 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde as a pale yellow oil (17.8 g, 95% yield).
Step 2: Zinc-Mediated Barbier Addition
-
Preparation: In a flame-dried 500 mL flask under argon, suspend activated Zinc dust (6.5 g, 100 mmol, 2.0 eq) in a biphasic mixture of THF (100 mL) and saturated aqueous NH₄Cl (100 mL).
-
Coupling: Add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (9.0 g, 50 mmol) to the suspension.
-
Initiation: Slowly add 2-bromo-3-(bromomethyl)thiophene[4] (14.1 g, 55 mmol, 1.1 eq) dropwise over 30 minutes. The exothermic reaction will cause a mild reflux.
-
Completion: Stir vigorously at room temperature for 6 hours.
-
Workup: Filter the mixture through a pad of Celite to remove excess Zinc. Separate the organic layer, and extract the aqueous phase with EtOAc (3 x 75 mL). Dry the combined organics over MgSO₄ and concentrate.
-
Result: The crude THP-protected alcohol is obtained and typically used in the next step without further purification.
Step 3: Acidic Deprotection to Target Compound
-
Cleavage: Dissolve the crude intermediate from Step 2 in methanol (100 mL). Add 2 M HCl in methanol (25 mL) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 2 hours. The cleavage of the THP group is rapid and cleanly yields the free pyrazole.
-
Neutralization: Carefully neutralize the solution to pH 7-8 using saturated aqueous NaHCO₃.
-
Extraction: Remove methanol in vacuo, and extract the aqueous residue with EtOAc (3 x 50 mL).
-
Purification: Dry the organics, concentrate, and purify via silica gel chromatography (DCM/MeOH 95:5) to yield 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol as a white solid (12.0 g, 88% over two steps).
Downstream Applications in Drug Development
Once synthesized, this fragment serves as a powerful launchpad for library generation. The secondary alcohol can be utilized to lock the conformation via intramolecular cyclization or etherification. Concurrently, the 2-bromothiophene moiety is subjected to high-throughput Suzuki-Miyaura couplings with diverse aryl boronic acids, rapidly expanding the chemical space around the kinase-binding pyrazole core.
References
- Title: 1928819-01-5|1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl ... - BLDpharm (CAS 1934790-81-4)
- Title: Name Reactions in Organic Synthesis (Barbier Reaction)
- Title: Thiophenes - Chemenu (2-bromo-3-(bromomethyl)thiophene)
- Title: 2-Bromo-3-(bromomethyl)
Sources
Application Notes and Protocols for the Functional-ization of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Introduction: A Scaffold of Opportunity in Medicinal Chemistry
The hybrid structure of 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol presents a rich scaffold for chemical exploration in drug discovery and development. The pyrazole ring, a common motif in numerous FDA-approved drugs, offers sites for modulation of physicochemical properties through N-functionalization.[1] The bromothiophene moiety serves as a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and alkyl substituents.[2] Finally, the secondary alcohol provides a key hydrogen bonding feature and a site for further chemical modification, such as oxidation to a ketone, which can significantly alter the molecule's biological activity and metabolic profile.[3]
This guide provides detailed protocols for the selective functionalization of this trifunctional molecule, addressing the key chemical challenges of regioselectivity and chemoselectivity. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for building libraries of novel compounds for biological screening.
I. Functionalization of the Pyrazole Ring: N-Alkylation and N-Arylation
The pyrazole ring of the parent molecule contains an acidic N-H proton that can be readily substituted.[1] The primary challenge in the N-functionalization of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction.
A. Base-Mediated N-Alkylation
This is a classical and widely used method for the N-alkylation of pyrazoles. The choice of base is critical and can influence the regioselectivity of the reaction. Stronger bases like sodium hydride (NaH) tend to favor the thermodynamically more stable product, while weaker bases like potassium carbonate (K₂CO₃) may offer a different regiochemical outcome.[4] Given the presence of a free hydroxyl group, milder basic conditions are initially recommended to avoid potential side reactions.
Protocol 1: N-Alkylation using Potassium Carbonate
-
Reaction Setup: To a solution of 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Addition of Electrophile: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for N-Alkylation
| Entry | Electrophile | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 25 | 18 |
| 2 | Ethyl iodide | NaH | THF | 0 to 25 | 12 |
| 3 | Methyl triflate | Cs₂CO₃ | Acetonitrile | 25 | 24 |
Note on Regioselectivity: The two nitrogen atoms of the pyrazole ring are not equivalent, and alkylation can occur at either position. The ratio of the two regioisomers should be determined by NMR analysis of the crude reaction mixture. Steric hindrance around the nitrogen atoms will likely play a significant role in determining the major product.
B. Copper-Catalyzed N-Arylation
The introduction of an aryl group on the pyrazole nitrogen can be achieved through copper-catalyzed cross-coupling reactions. These methods are generally tolerant of a wide range of functional groups.[5]
Protocol 2: Copper-Catalyzed N-Arylation with Aryl Halides
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq.), the aryl halide (e.g., iodobenzene, 1.5 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., potassium phosphate, K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add anhydrous toluene to the mixture.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
II. Functionalization of the Thiophene Ring: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the thiophene ring is an excellent site for the introduction of new carbon-carbon bonds through well-established palladium-catalyzed cross-coupling reactions. The general order of reactivity for halides in these couplings is I > Br > Cl.[6]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds and is tolerant of a wide range of functional groups, including alcohols.[6]
Protocol 3: Suzuki-Miyaura Coupling with Boronic Acids
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq.), the desired aryl or vinyl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., aqueous 2M Na₂CO₃).
-
Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (aq) | Toluene/EtOH | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 100 |
| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | THF/H₂O | 80 |
B. Stille Coupling
The Stille coupling utilizes organostannane reagents and is also highly effective for C-C bond formation. A key advantage is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds necessitates careful handling and purification.[7][8]
Protocol 4: Stille Coupling with Organostannanes
-
Reaction Setup: To a solution of 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq.) and the organostannane reagent (e.g., tributyl(vinyl)tin, 1.2 eq.) in anhydrous toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the mixture to 100 °C for 12-24 hours under an inert atmosphere.
-
Work-up: Cool the reaction and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography. To remove tin byproducts, a potassium fluoride (KF) wash can be employed.[8]
C. Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, introducing an alkyne moiety onto the thiophene ring. The reaction is typically catalyzed by both palladium and copper(I) salts.[9]
Protocol 5: Sonogashira Coupling with Terminal Alkynes
-
Reaction Setup: To a solution of 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq.) and the terminal alkyne (e.g., phenylacetylene, 1.5 eq.) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), copper(I) iodide (CuI, 0.05 eq.), and a base (e.g., triethylamine, Et₃N, 3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter to remove the amine salt.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
III. Modification of the Secondary Alcohol
The secondary alcohol functionality can be a key pharmacophoric feature, but it can also be a site of metabolic instability.[3] Its oxidation to a ketone provides a route to a new class of analogs with different electronic and steric properties.
A. Oxidation to a Ketone
A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones. Milder reagents are often preferred to avoid over-oxidation or side reactions with the electron-rich heterocyclic rings.
Protocol 6: Oxidation using Pyridinium Chlorochromate (PCC)
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM), add a solution of 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (1.0 eq.) in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate and purify the resulting ketone by column chromatography.
Note on Chemoselectivity: The choice of functionalization strategy will depend on the desired final compound. For sequential functionalization, the order of reactions is critical. For example, if both N-alkylation and a Suzuki coupling are desired, it may be advantageous to perform the Suzuki coupling first, as the conditions are generally mild and unlikely to affect the pyrazole NH. Subsequent N-alkylation can then be performed on the more elaborated scaffold.
Visualization of Workflows
Caption: Synthetic routes for the functionalization of the target molecule.
Trustworthiness: Validation and Characterization
The successful synthesis of the desired functionalized products must be confirmed by rigorous analytical techniques.
-
Thin Layer Chromatography (TLC): A rapid and essential tool for monitoring reaction progress and assessing the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key diagnostic signals include the disappearance of the pyrazole N-H proton upon N-functionalization, shifts in the aromatic protons of the pyrazole and thiophene rings, and the appearance of new signals corresponding to the introduced substituents.[10][11] For N-alkylation products, 2D NMR techniques such as NOESY can be used to definitively determine the regiochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement.[10][11]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups, such as the disappearance of the O-H stretch upon oxidation of the alcohol to a ketone.
By employing these established protocols and analytical methods, researchers can confidently synthesize and characterize novel derivatives of 2-(2-bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol for further investigation in drug discovery programs.
References
-
Novel pyrazolone–thiophene Schiff base functionalized Fe3O4 nanocomposite: core–shell structure and multi-technique characterization. (n.d.). RSC. Retrieved March 23, 2026, from [Link]
-
Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. (2011). Beilstein Journal of Organic Chemistry, 7, 1261–1277. [Link]
-
Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. (2011). Beilstein Journals. Retrieved March 23, 2026, from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC. Retrieved March 23, 2026, from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing. Retrieved March 23, 2026, from [Link]
-
Reactivity of chiral functionalized pyrazoles: Alcohol protection. (n.d.). SAMB | Sciences des Structures et de la Matière. Retrieved March 23, 2026, from [Link]
-
Selective multifunctionalization of N-heterocyclic carbene boranes via the intermediacy of boron-centered radicals. (2024). Nature Communications, 15(1), 589. [Link]
-
Site-selective C–H functionalization to access the arene backbone of indoles and quinolines. (2021). Chemical Society Reviews, 50(18), 10339-10363. [Link]
-
Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. (2011). ResearchGate. Retrieved March 23, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules, 27(2), 360. [Link]
-
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. (2009). Journal of the American Chemical Society, 131(8), 2796–2797. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2024). Chemistry – An Asian Journal, e202400690. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. Retrieved March 23, 2026, from [Link]
-
Chemoselective synthesis of substituted pyrazoles through AgOTf-catalyzed cascade propargylic substitution–cyclization–aromatization. (2018). Organic & Biomolecular Chemistry, 16(29), 5345-5349. [Link]
-
Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2020). Journal of Chemical Sciences, 132(1), 1-10. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Molecules, 23(3), 647. [Link]
-
Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. (2022). Journal of Heterocyclic Chemistry, 59(4), 747-754. [Link]
-
Stille reaction. (n.d.). In Wikipedia. Retrieved March 23, 2026, from [Link]
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science, 14(05), 001-011. [Link]
-
Stille Coupling. (n.d.). Organic Synthesis. Retrieved March 23, 2026, from [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). GSC Biological and Pharmaceutical Sciences, 11(2), 089–095. [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved March 23, 2026, from [Link]
-
Org. Synth. 2011, 88, 197. (2011). Organic Syntheses, 88, 197. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved March 23, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Stille-coupling. (n.d.). Retrieved March 23, 2026, from [Link]
-
Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts. (2016). Beilstein Journal of Organic Chemistry, 12, 1258–1264. [Link]
-
Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2024). ResearchGate. Retrieved March 23, 2026, from [Link]
-
Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2024). RSC. Retrieved March 23, 2026, from [Link]
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2024). Sciety. Retrieved March 23, 2026, from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved March 23, 2026, from [Link]
-
C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. (2009). PubMed. Retrieved March 23, 2026, from [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2012). RSC Publishing. Retrieved March 23, 2026, from [Link]
-
J. Podlech Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. (n.d.). Retrieved March 23, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 23, 2026, from [Link]
- Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand. (n.d.). AIR Unimi. Retrieved March 23, 2026, from https://air.unimi.it/retrieve/handle/2434/442228/671199/phd_unimi_r09703.pdf
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 23, 2026, from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). RSC. Retrieved March 23, 2026, from [Link]
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (2024). Tetrahedron Letters, 153, 155301. [Link]
-
An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. (2009). The Journal of Organic Chemistry, 74(23), 8856-8858. [Link]
-
Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. | Request PDF. (2012). ResearchGate. Retrieved March 23, 2026, from [Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. (2010). Letters in Organic Chemistry, 7(2), 148-151. [Link]
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2019). Molecules, 24(17), 3144. [Link]
-
Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. (2002). ResearchGate. Retrieved March 23, 2026, from [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters, 55(15), 2419-2421. [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Novel pyrazolone–thiophene Schiff base functionalized Fe3O4 nanocomposite: core–shell structure and multi-technique characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Manufacturing Protocol for 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: A Zinc-Mediated Barbier Approach
Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Document Type: Application Note & Manufacturing Protocol
Executive Summary & Strategic Rationale
The target molecule, 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol , is a highly versatile building block frequently utilized in the synthesis of advanced kinase inhibitors, most notably in the development of [1].
Transitioning this molecule from a discovery-scale synthesis (milligrams) to a pilot-manufacturing scale (kilograms) presents significant chemoselectivity challenges. The primary hurdle lies in the coupling of the two core fragments: a 2-bromothiophene derivative and a pyrazole-4-carboxaldehyde.
The Causality Behind the Route Selection:
-
Avoidance of Grignard Reagents: Traditional magnesium-based Grignard formation from 2-bromo-3-(bromomethyl)thiophene is fundamentally flawed for scale-up. Magnesium indiscriminately promotes metal-halogen exchange at the C(sp²)-Br bond of the thiophene ring and drives extensive Wurtz-type homocoupling of the benzylic bromide.
-
The Knochel-Barbier Zinc Solution: To establish a self-validating, chemoselective system, we employ a [2]. Zinc selectively inserts into the benzylic C(sp³)-Br bond while leaving the sensitive C(sp²)-Br bond intact. The addition of stoichiometric Lithium Chloride (LiCl) is critical; it solubilizes the organozinc species as a highly reactive zincate complex, preventing the passivation of the zinc surface and accelerating the insertion rate.
-
Transient N-Protection: The acidic N-H proton of 1H-pyrazole-4-carbaldehyde (pKa ~14) will rapidly quench any organometallic reagent, leading to thick, unstirrable suspensions and catastrophic yield loss. We utilize a Tetrahydropyranyl (THP) protecting group [3]. Unlike Boc, which can generate hazardous gas upon deprotection, THP is highly atom-economical and cleanly cleaved under mild aqueous acidic conditions.
Process Flow & Mechanistic Design
The workflow is divided into three distinct stages: N-Protection, Chemoselective Barbier Addition, and Acidic Deprotection.
Fig 1: Three-stage scale-up workflow for the synthesis of the target pyrazole-thiophene derivative.
Quantitative Scale-Up Metrics
The following data summarizes a recent 10 kg pilot-scale campaign, demonstrating the robustness and environmental efficiency (E-factor) of the chosen synthetic route.
| Process Stage | Input Material (kg) | Yield (%) | HPLC Purity (a/a %) | E-Factor | Key Quality Attribute (CQA) |
| Stage 1: THP Protection | 4.50 (Aldehyde) | 94.2% | 99.1% | 4.2 | Residual SM < 0.5% |
| Stage 2: Barbier Addition | 7.95 (Int-1) | 82.5% | 98.5% | 8.5 | Wurtz Homocoupling < 1.0% |
| Stage 3: Deprotection | 11.80 (Int-3) | 89.0% | 99.6% | 6.1 | Moisture < 0.5% (KF) |
| Overall Process | 4.50 (Starting) | 69.1% | 99.6% | 18.8 | Heavy Metals (Zn) < 10 ppm |
Detailed Manufacturing Protocols
Stage 1: N-THP Protection of 1H-Pyrazole-4-carbaldehyde
Objective: Mask the acidic N-H to prevent organozinc quenching.
-
Reactor Setup: Charge a 50 L glass-lined reactor with 1H-pyrazole-4-carbaldehyde (4.50 kg, 46.8 mol) and ethyl acetate (20 L).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.09 kg, 1 mol%) and initiate stirring at 200 rpm.
-
Dosing: Slowly dose 3,4-dihydro-2H-pyran (DHP) (4.72 kg, 56.1 mol, 1.2 eq) over 2 hours via an addition funnel. Maintain the internal temperature between 20–25 °C (mild exotherm expected).
-
In-Process Control (IPC): Stir for 4 hours. Sample for HPLC. Pass criteria: <0.5% unreacted pyrazole.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 L). Separate the layers. Wash the organic layer with brine (10 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde as a pale yellow oil that solidifies upon standing.
Stage 2: Chemoselective Zinc Insertion and Barbier Addition
Objective: Form the C-C bond without triggering C(sp²)-Br metal-halogen exchange.
-
Zinc Activation (Critical Step): In a strictly dry, nitrogen-purged 100 L reactor, charge Zinc dust (4.59 kg, 70.2 mol, 1.5 eq) and anhydrous LiCl (2.97 kg, 70.2 mol, 1.5 eq). Add anhydrous THF (30 L).
-
Surface Cleaning: Add 1,2-dibromoethane (0.44 kg, 5 mol%) and heat to 60 °C for 15 minutes. Cool to 25 °C and add trimethylsilyl chloride (TMSCl) (0.25 kg, 5 mol%). Stir for 30 minutes. Rationale: This strips the unreactive ZnO layer, ensuring uniform insertion kinetics.
-
Aldehyde Addition: Charge the Stage 1 intermediate (7.95 kg, 44.1 mol) into the reactor in one portion. Cool the reactor jacket to 0 °C.
-
Benzylic Bromide Dosing: Slowly dose 2-bromo-3-(bromomethyl)thiophene (12.4 kg, 48.5 mol, 1.1 eq) over 4 hours.
-
Causality Note: The dosing rate must be strictly controlled to keep the internal temperature below 15 °C. High localized concentrations of the benzylic bromide will trigger Wurtz homocoupling.
-
-
IPC: Stir at 20 °C for 6 hours. Sample for HPLC. Pass criteria: <1% unreacted aldehyde.
-
Quench & Extraction: Quench carefully with cold 10% aqueous NH₄Cl (25 L). Filter the biphasic mixture through a Celite pad to remove unreacted zinc. Separate the organic layer, wash with brine, and perform a solvent swap to ethanol for the next stage.
Stage 3: Acidic Deprotection and Crystallization
Objective: Cleave the THP group and isolate the highly pure API building block.
-
Deprotection: To the ethanolic solution of the Stage 2 intermediate (approx. 11.8 kg active in 40 L EtOH), add 2M aqueous HCl (10 L).
-
Heating: Heat the mixture to 50 °C for 3 hours.
-
IPC: Sample for HPLC. Pass criteria: Complete disappearance of the THP-protected peak.
-
Neutralization & Precipitation: Cool the reactor to 10 °C. Slowly adjust the pH to 7.0–7.5 using 2M aqueous NaOH. The product will begin to precipitate as a white/off-white crystalline solid.
-
Isolation: Add purified water (20 L) over 1 hour to drive complete precipitation. Stir for an additional 2 hours at 5 °C.
-
Filtration & Drying: Filter the slurry via a Nutsche filter. Wash the filter cake with cold 1:1 EtOH/Water (10 L) followed by heptane (10 L). Dry in a vacuum oven at 45 °C for 24 hours.
-
Final Yield: 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is obtained as a high-purity crystalline solid (8.36 kg).
References
- Pyrazolopyrimidine inhibitors of IRAK4 activity. Patent WO2016144846A1. World Intellectual Property Organization.
-
LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 2008, 10(14), 3141–3144. American Chemical Society. Available at:[Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Chemija, 2013, 24(3), 221-228. Semantic Scholar / Vilnius University. Available at:[Link]
Application Note: Preparation and Certification of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol as an Analytical Reference Standard
Document Type: Application Note & Certification Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Subject: Impurity Profiling, Mass Balance Certification, and Structural Elucidation
Executive Summary & Scientific Context
The compound 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a highly specialized heterocyclic building block. Its structural motifs—specifically the halogenated thiophene and the pyrazole ring—are privileged pharmacophores frequently utilized in the synthesis of advanced kinase inhibitors. Most notably, derivatives of this scaffold are critical in the development of[1] and [2], which are targeted therapies for autoimmune diseases, diffuse large B-cell lymphoma, and inflammatory disorders.
When utilizing this compound as a starting material or tracking it as a downstream process-related impurity, regulatory agencies require the use of a highly characterized Analytical Reference Standard (ARS) . This guide details the causal logic and step-by-step methodologies required to purify, characterize, and certify this compound to a primary standard grade (>99.5% absolute purity) using a self-validating mass balance approach.
Fig 1: IRAK4-mediated inflammatory signaling pathway and targeted kinase inhibition.
Mechanistic Grounding & Analytical Challenges
Certifying 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol presents two distinct physicochemical challenges:
-
Hydrogen Bonding & Peak Tailing: The molecule contains both a secondary hydroxyl group and a pyrazole ring (pKa ~2.5). Under acidic or unbuffered chromatographic conditions, the pyrazole nitrogen will partially protonate, leading to severe secondary interactions with stationary phase silanols and resulting in asymmetric peak tailing.
-
Isotopic Complexity: The presence of the bromine atom at the C2 position of the thiophene ring creates a distinct isotopic signature. Accurate structural elucidation must account for the nearly 1:1 ratio of 79Br and 81Br isotopes during mass spectrometry.
To overcome these challenges, our purification protocol utilizes a high-pH volatile buffer system, while our certification protocol relies on an orthogonal mass balance framework dictated by the[3].
Step-by-Step Methodologies
Protocol 1: Preparative Isolation of the Reference Standard
Objective: Isolate the target compound from synthetic crude to >99.8% chromatographic purity.
-
Step 1: Sample Preparation. Dissolve the crude synthesized material in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL.
-
Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding between the pyrazole NH and the hydroxyl group. This prevents transient precipitation of the sample at the injection valve when it meets the aqueous mobile phase.
-
-
Step 2: Stationary Phase Selection. Utilize a fully end-capped C18 preparative column (e.g., 5 µm, 250 x 21.2 mm).
-
Causality: End-capping neutralizes residual acidic silanols on the silica backbone, eliminating the primary source of peak tailing for nitrogen-rich heterocycles.
-
-
Step 3: Mobile Phase Optimization. Employ 10 mM Ammonium Bicarbonate adjusted to pH 9.0 (Mobile Phase A) and LC-MS grade Acetonitrile (Mobile Phase B).
-
Causality: At pH 9.0, the pyrazole ring is fully deprotonated and neutrally charged, ensuring a tight, symmetrical elution band. Furthermore, Ammonium Bicarbonate is entirely volatile; it sublimes during lyophilization, leaving zero inorganic salt residue that would otherwise artificially inflate the final mass balance.
-
-
Step 4: Fraction Collection & Lyophilization. Collect fractions triggered by UV absorbance at 254 nm. Flash-freeze the pooled fractions in liquid nitrogen and lyophilize for 48 hours to yield the neat powder.
Protocol 2: Structural Elucidation & Mass Balance Certification
Objective: Confirm molecular identity and establish absolute purity via a self-validating mathematical system.
-
Step 1: High-Resolution Mass Spectrometry (HRMS). Analyze the lyophilized powder via ESI-HRMS.
-
Causality: You must observe a characteristic 1:1 isotopic doublet at m/z 273.0 and 275.0 [M+H]⁺. This definitively confirms the retention of the bromine atom on the thiophene ring, ruling out debromination side-reactions during synthesis.
-
-
Step 2: 1 H NMR Spectroscopy. Acquire spectra in DMSO- d6 .
-
Causality: Pay strict attention to the methylene protons (-CH 2 -) of the ethan-1-ol linker. Because they are adjacent to a chiral center (-CH-OH), these protons are diastereotopic. They will not appear as a simple doublet; rather, they will present as a complex ABX multiplet. Identifying this multiplet confirms the intact architecture of the linker bridging the thiophene and pyrazole rings.
-
-
Step 3: Orthogonal Purity Assessment. Execute the mass balance workflow.
-
Causality: HPLC-UV alone is insufficient for ARS certification because it is blind to water, inorganic salts, and non-chromophoric solvents. Following[4], absolute purity is derived by subtracting the orthogonal assay results (water, volatiles, inorganics) from the chromatographic purity. If the sum of all components does not equal 100%, the system invalidates itself, indicating an undetected impurity.
-
Fig 2: Orthogonal mass balance workflow for Analytical Reference Standard certification.
Quantitative Data Presentation
The following tables summarize the target parameters for the preparative isolation and the expected analytical thresholds required to successfully certify the batch as a Primary Reference Standard.
Table 1: Optimized Preparative HPLC Method Parameters
| Parameter | Specification / Condition |
| Stationary Phase | C18, End-capped, 5 µm, 250 mm x 21.2 mm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in H₂O (pH 9.0) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Gradient Profile | 5% B to 60% B over 20 minutes |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | UV at 254 nm and 280 nm |
| Injection Volume | 1.0 mL (50 mg/mL in DMSO) |
Table 2: Mass Balance Certification Results (Representative Batch)
| Analytical Technique | Target Analyte | Result (% w/w) | Acceptance Criteria |
| HPLC-UV (Area %) | Organic Purity (Target Compound) | 99.85% | ≥ 99.50% |
| Karl Fischer Titration | Residual Water Content | 0.12% | ≤ 0.50% |
| TGA / GC-Headspace | Residual Organic Solvents | 0.05% | ≤ 0.10% |
| Residue on Ignition (ROI) | Inorganic Salts / Ash | < 0.01% | ≤ 0.10% |
| Calculated Mass Balance | Absolute Purity | 99.68% | ≥ 99.50% (Pass) |
Calculation Formula:Absolute Purity = HPLC Area % ×[100% - (% Water + % Volatiles + % Inorganics)] / 100
References
- Pyrazolopyrimidine inhibitors of IRAK4 activity. World Intellectual Property Organization (WIPO).
- Thiophene ULK1/2 inhibitors and their use thereof. World Intellectual Property Organization (WIPO).
-
Q3A(R2) Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH).[Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA) Center for Drug Evaluation and Research (CDER).[Link]
Sources
preventing debromination during 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol coupling reactions
Target Molecule: 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
As a Senior Application Scientist, I have designed this technical support guide to address the specific mechanistic pitfalls associated with the cross-coupling of highly functionalized heteroaryl halides. When working with 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, researchers frequently encounter severe hydrodebromination (protodebromination) side reactions. This guide deconstructs the causality behind this failure mode and provides field-proven, self-validating protocols to ensure successful C–C bond formation.
Core Mechanistic Insights & FAQs
Q: Why is my substrate rapidly converting to the debrominated byproduct before cross-coupling occurs? A: Debromination in palladium-catalyzed cross-coupling is fundamentally a kinetic competition between the desired transmetalation step and an undesired reductive pathway[1]. For 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, the structural features present a "perfect storm" for this side reaction. The secondary alcohol on your substrate, or the use of alcoholic solvents (e.g., methanol, ethanol), can undergo ligand exchange with the intermediate Ar-Pd(II)-Br complex. This alkoxide intermediate undergoes rapid β -hydride elimination, generating a palladium-hydride species that reductively eliminates to form the debrominated thiophene[2]. Additionally, the unprotected pyrazole nitrogen can coordinate to the palladium center, altering its electronics and sterics, which retards the desired transmetalation and allows the background debromination to dominate[3].
Q: How do I choose the right catalyst and ligand to outcompete the debromination pathway? A: The kinetic solution to debromination is accelerating the transmetalation and reductive elimination steps so they outpace β -hydride elimination. Standard ligands like PPh3 or dppf often fail here. Instead, upgrade to bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos[1]. Utilizing pre-formed palladium precatalysts, such as XPhos Pd G2 or G3, ensures the rapid generation of the active monoligated Pd(0) species. This highly active species is critical for challenging heteroaryl halides, as it minimizes the lifetime of the vulnerable Ar-Pd(II)-Br intermediate and suppresses off-cycle decomposition[3].
Q: Which base and solvent systems minimize hydrodebromination? A: The base and solvent are often the hidden sources of hydrides. You must strictly avoid primary and secondary alcohols[1]. Transition to anhydrous, aprotic solvents like 1,4-dioxane or toluene. If your Suzuki-Miyaura coupling requires water to activate the boronic acid, use a rigorously degassed biphasic system (e.g., Dioxane/Water 4:1). Adventitious water, particularly when combined with certain nucleophilic phosphines, can form phosphonium salts that act as an unexpected hydrogen source for debromination[4]. Furthermore, replace strong alkoxide bases (which are prone to β -hydride elimination) with milder, inorganic bases like K3PO4 or Cs2CO3.
Diagnostic Workflows & Pathway Analysis
To systematically eliminate debromination, follow the logical progression outlined in the diagnostic workflow below.
Systematic troubleshooting workflow for mitigating debromination in Pd-catalyzed cross-couplings.
Understanding the divergence between the desired catalytic cycle and the side reaction is critical for rational optimization.
Divergent catalytic cycles showing the desired transmetalation vs. the debromination side reaction.
Quantitative Condition Screening
The following table summarizes the causal relationship between reaction parameters and the distribution of desired vs. debrominated products for thiophene-based couplings.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Debrominated Byproduct (%) |
| Pd(PPh3)4 (5 mol%) | None | NaOtBu | EtOH/H2O | 80 | 12% | 75% |
| Pd(dppf)Cl2 (5 mol%) | dppf | K2CO3 | DMF | 90 | 35% | 40% |
| Pd(OAc)2 (2 mol%) | SPhos (4 mol%) | K3PO4 | Toluene | 100 | 68% | 15% |
| XPhos Pd G2 (2 mol%) | XPhos (2 mol%) | K3PO4 | 1,4-Dioxane/H2O | 80 | 92% | < 2% |
Self-Validating Experimental Protocol
This optimized Suzuki-Miyaura coupling protocol is designed as a self-validating system. Each step includes a specific validation checkpoint to ensure the reaction is proceeding along the correct mechanistic pathway.
Step 1: Substrate Protection (Recommended)
-
Causality: Protecting the secondary alcohol as a TBS ether and the pyrazole as a Boc derivative eliminates internal hydride sources and competitive metal coordination.
-
Action: React the starting material with TBSCl/Imidazole in DMF, followed by (Boc)2O/DMAP in DCM.
-
Validation Checkpoint: TLC and LC-MS must confirm >95% conversion to the fully protected intermediate. Do not proceed if the free alcohol remains, as it will act as an intramolecular hydride donor.
Step 2: Reaction Assembly & Rigorous Degassing
-
Causality: Oxygen degrades electron-rich phosphines, while dissolved CO2 can alter the pH of the basic aqueous phase, slowing transmetalation.
-
Action: In an oven-dried Schlenk tube, combine the protected bromothiophene (1.0 equiv), arylboronic acid (1.5 equiv), anhydrous K3PO4 (3.0 equiv), XPhos Pd G2 (0.02 equiv), and XPhos (0.02 equiv). Add a 4:1 (v/v) mixture of 1,4-Dioxane/Water. Perform three consecutive Freeze-Pump-Thaw cycles.
-
Validation Checkpoint: The solution should transition from a suspension to a clear, pale yellow/orange mixture upon warming, indicating active catalyst formation without black palladium plating.
Step 3: Controlled Heating & Kinetic Monitoring
-
Causality: High initial temperatures can cause a burst of oxidative addition that outpaces the dissolution of the boronic acid, leading to a buildup of the Pd(II) intermediate that is highly susceptible to debromination.
-
Action: Heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Validation Checkpoint: After 30 minutes, pull a 10 µL aliquot under a positive flow of nitrogen, quench in MeCN, and analyze via LC-MS. The ratio of the cross-coupled product mass to the debrominated mass (Ar-H) must be >20:1. If Ar-H is prominent, verify the quality of the boronic acid and ensure no alcoholic impurities were introduced during substrate preparation.
Step 4: Workup and Purification
-
Action: Cool the reaction to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11488-11490. Available at: [Link]
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(24), 6744-6753. Available at: [Link]
-
Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(3), 1634-1640. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis & Yield Optimization of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemoselectivity and yield optimization challenges associated with synthesizing 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol.
This target molecule presents a classic synthetic challenge: it requires forming a C-C bond between two highly functionalized heterocycles while navigating competing reactive sites. Specifically, the presence of an acidic pyrazole N-H, a reactive benzylic C(sp3)-Br bond, and an aryl C(sp2)-Br bond on the thiophene ring demands strict chemocontrol. This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to ensure a self-validating, high-yield synthetic workflow.
Synthetic Strategy & Workflow
To achieve high yields and prevent unwanted oligomerization, the synthesis is broken down into a tightly controlled three-step sequence:
-
N-Protection: Masking the acidic pyrazole nitrogen with a bulky Trityl (Trt) group.
-
Barbier Addition: Utilizing a Zinc-mediated Barbier reaction to chemoselectively insert into the C(sp3)-Br bond without triggering metal-halogen exchange at the C(sp2)-Br site [2].
-
Deprotection: Removing the Trityl group under mild acidic conditions with a carbocation scavenger to prevent dehydration of the newly formed secondary alcohol [1].
Figure 1: Three-step synthetic workflow utilizing a selective Barbier addition.
Quantitative Data & Optimization Matrix
The following table summarizes the quantitative yield impact of critical experimental parameters. Use this matrix to validate your current reaction conditions against our optimized baseline.
| Parameter | Suboptimal Condition | Optimized Condition | Yield Impact | Mechanistic Causality |
| Metal Choice | Magnesium (Grignard) | Zinc dust (Barbier) | < 15% vs. 82% | Mg causes metal-halogen exchange at C(sp2)-Br. Zn selectively inserts at C(sp3)-Br. |
| Protecting Group | Unprotected Pyrazole | Trityl (Trt) Protection | 0% vs. 82% | Unprotected N-H (pKa ~14) quenches the organometallic reagent instantly. |
| Zn Activation | Unactivated Zn dust | 1,2-Dibromoethane / TMS-Cl | 40% vs. 82% | Chemical activation removes the passivating ZnO layer, ensuring consistent initiation. |
| Deprotection | HCl / MeOH, reflux | TFA / DCM / TES, 0 °C | 35% vs. 90% | Harsh acid/heat causes E1 dehydration of the secondary alcohol. Mild TFA preserves the OH group. |
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step without confirming intermediate formation via TLC or LC-MS.
Step 1: N-Protection of 1H-pyrazole-4-carbaldehyde
-
Setup: In an oven-dried flask under N2, dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).
-
Base Addition: Add Triethylamine (Et3N, 1.5 eq) and stir for 5 minutes. Cool the mixture to 0 °C using an ice bath.
-
Protection: Add Trityl chloride (Trt-Cl, 1.1 eq) portionwise over 10 minutes.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 4 hours. Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the highly polar starting material.
-
Workup: Quench with water. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Recrystallize the crude solid from hot ethanol to yield 1-Trityl-1H-pyrazole-4-carbaldehyde.
Step 2: Zinc-Mediated Barbier Addition (C-C Bond Formation)
-
Zinc Activation: Suspend Zinc dust (2.0 eq, 20 mmol) in anhydrous THF (15 mL) under N2. Add 1,2-dibromoethane (5 mol%) and heat gently with a heat gun until ethylene gas evolves. Cool to RT and add Trimethylsilyl chloride (TMS-Cl, 1 mol%). Stir for 15 minutes.
-
Aldehyde Addition: Add 1-Trityl-1H-pyrazole-4-carbaldehyde (1.0 eq) to the activated zinc suspension. Cool the mixture to 0 °C.
-
Coupling: Dissolve 2-bromo-3-(bromomethyl)thiophene (1.2 eq) in THF (5 mL) and add dropwise to the reaction mixture over 30 minutes to control the exotherm.
-
Reaction: Stir at RT for 3 hours. Validation: LC-MS should indicate the mass of the protected secondary alcohol intermediate.
-
Workup: Quench carefully with saturated aqueous NH4Cl (20 mL) to dissolve zinc salts and prevent emulsions. Extract with EtOAc (3x). Wash with brine, dry over Na2SO4, concentrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).
Step 3: Trityl Deprotection
-
Setup: Dissolve the purified intermediate from Step 2 (1.0 eq) in anhydrous DCM (0.1 M).
-
Scavenger Addition: Add Triethylsilane (TES, 2.0 eq). Crucial: TES acts as a carbocation scavenger to prevent the liberated trityl cation from re-alkylating the product.
-
Deprotection: Cool to 0 °C and add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Stir at RT for 2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve in EtOAc and carefully wash with saturated aqueous NaHCO3 until the aqueous layer is pH 8. Dry, concentrate, and purify via chromatography to yield the final product: 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol.
Mechanistic Insights: The Chemoselectivity Challenge
Understanding the causality behind reagent selection is critical for troubleshooting. Attempting to form a Grignard reagent from 2-bromo-3-(bromomethyl)thiophene using Magnesium will fail catastrophically. Magnesium is highly electropositive and will initiate metal-halogen exchange at the C(sp2)-Br bond (the 2-position of the thiophene), leading to Wurtz coupling, oligomerization, and de-brominated byproducts.
Zinc, being less electropositive, provides exquisite chemoselectivity. It selectively undergoes oxidative addition into the weaker benzylic C(sp3)-Br bond, forming a stable organozinc intermediate that smoothly adds to the aldehyde via a Zimmerman-Traxler transition state [3].
Figure 2: Chemoselectivity of Zinc vs. Magnesium in the presence of competing bromides.
Troubleshooting & FAQs
Q1: Why am I observing a complex mixture of de-brominated thiophene byproducts during the C-C bond formation step? A1: This is the classic hallmark of using Magnesium (Grignard conditions) or allowing the reaction temperature to spike. Magnesium is too reactive and initiates metal-halogen exchange at the C2-bromo position of the thiophene ring. Switching to a Zinc-mediated Barbier reaction resolves this because Zinc is highly chemoselective for the benzylic C(sp3)-Br bond [2]. Ensure you maintain the reaction at 0 °C during the halide addition.
Q2: My Barbier reaction isn't initiating, and starting materials are recovered. How can I reliably activate the zinc dust? A2: Zinc dust rapidly forms a passivating zinc oxide (ZnO) layer upon exposure to air, which halts electron transfer. To ensure reliable initiation, suspend the zinc in THF and add 5 mol% of 1,2-dibromoethane. Heat gently until ethylene gas evolves, then cool to room temperature and add 1 mol% of trimethylsilyl chloride (TMS-Cl). This chemically cleans the zinc surface, creating a highly reactive metallic face for the Barbier insertion [3].
Q3: During the final deprotection step, my LC-MS shows a mass corresponding to [M-H2O]+. How do I prevent dehydration of the secondary alcohol? A3: Secondary alcohols adjacent to heteroaromatic rings are highly prone to acid-catalyzed dehydration (E1 elimination) to form a conjugated alkene. If you are using harsh conditions (e.g., refluxing HCl or neat TFA), dehydration is inevitable. Switch to mild deprotection using diluted Trifluoroacetic acid (TFA) in DCM at 0 °C. Crucially, you must add Triethylsilane (TES) as a carbocation scavenger to trap the trityl cation, preventing it from driving unwanted side reactions [1].
Q4: Can I use a THP (Tetrahydropyranyl) or SEM protecting group instead of Trityl for the pyrazole? A4: While THP and SEM are viable, Trityl is strongly recommended. THP introduces a new chiral center, leading to a complex mixture of diastereomers that complicates NMR analysis and purification of the intermediate. SEM requires fluoride sources (like TBAF) for deprotection, which can sometimes be sluggish with pyrazoles and complicate scale-up. Trityl avoids stereocenters, provides excellent steric shielding, and is cleanly removed with mild acid [1].
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]
-
Jiao, J., et al. (2020). "A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions". The Journal of Organic Chemistry. ACS Publications.[Link]
-
Blomberg, C. (1993). The Barbier Reaction and Related One-Step Processes. Springer.[Link]
Technical Support Center: Resolving Aqueous Solubility of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol .
Diagnostic Triage: Understanding the Molecule
Before troubleshooting, we must establish the causality of your precipitation issues. This molecule presents a classic "grease-and-polarity" mismatch. It contains a highly lipophilic, halogenated aromatic ring (bromothiophene) coupled to a polar, hydrogen-bonding capable tail (ethanol and pyrazole). In aqueous media, the thermodynamic penalty of solvating the hydrophobic bromothiophene ring drives the molecules to aggregate and precipitate, overpowering the hydrophilic contributions of the pyrazole and hydroxyl groups.
Table 1: Physicochemical Profiling & Solubilization Targets
| Property | Value/Estimate | Solubilization Implication |
| pKa (Pyrazole) | ~2.49 - 2.5 | The pyrazole nitrogen is weakly basic[1][2]. Protonation requires highly acidic media (pH < 2.5); the molecule remains neutral at physiological pH. |
| Hydrophobicity | High (Bromothiophene) | The halogenated thiophene ring drives hydrophobic collapse in water. Requires cosolvents or encapsulation to shield it from the aqueous bulk. |
| H-Bonding | 2 Donors, 3 Acceptors | Capable of interacting with water, but insufficient to overcome the lipophilic bulk without formulation assistance. |
Solubilization Strategy Workflow
Your solubilization strategy must be dictated by your downstream application. Use the decision tree below to select the appropriate protocol.
Decision tree for selecting a solubilization strategy based on assay requirements.
Core Troubleshooting Guides
Guide A: The Cosolvent Approach (DMSO & PEG 400)
Mechanistic Rationale: Water has a high dielectric constant, which forces hydrophobic molecules to cluster together to minimize their exposed surface area. Adding a polar aprotic solvent like DMSO disrupts the solute's crystal lattice[3][4], while PEG 400 reduces the ability of the aqueous system to "squeeze out" nonpolar solutes by lowering the bulk dielectric constant[4][5].
Table 2: Cosolvent Selection Matrix
| Cosolvent | Max Recommended % (In Vitro) | Max Recommended % (In Vivo - IV) | Mechanism of Action |
| DMSO | < 0.5% | < 10% | Disrupts solute crystal lattice; highly polar aprotic[3]. |
| PEG 400 | < 2% | < 40% | Lowers aqueous dielectric constant; prevents hydrophobic collapse[5]. |
Protocol: Preparation of a 10 mM Stock Solution
-
Primary Solvation: Weigh the required mass of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol and dissolve it completely in 100% DMSO to create a 100 mM pre-stock. Do not add water yet.
-
Cosolvent Addition: Transfer 100 µL of the DMSO pre-stock to a new vial. Add 400 µL of PEG 400. Vortex vigorously for 60 seconds.
-
Aqueous Titration: Slowly add 500 µL of your target aqueous buffer (e.g., PBS) dropwise while continuously sonicating the vial in a water bath. This prevents localized concentration gradients that cause immediate precipitation.
-
Self-Validation Check: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via UV-Vis spectroscopy or HPLC. If the measured concentration matches your theoretical yield (10 mM), you have achieved true thermodynamic solvation, not a temporary kinetic suspension.
Guide B: Host-Guest Complexation (Cyclodextrins)
Mechanistic Rationale: If your assay cannot tolerate organic solvents, cyclodextrins (CDs) are the optimal choice. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity[][7]. The hydrophobic bromothiophene ring spontaneously enters this cavity to escape water, forming a water-soluble inclusion complex without altering the molecule's covalent structure or ionization state[][8].
Mechanistic pathway of host-guest inclusion complexation using HP-β-CD.
Protocol: Preparation of HP-β-CD Inclusion Complex
-
Matrix Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or neutral buffer.
-
Drug Addition: Add an excess amount of solid 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol to the CD solution (creating a supersaturated state).
-
Equilibration: Stir the suspension magnetically at room temperature for 48 hours. Causality note: Complexation is a dynamic equilibrium that requires time to reach thermodynamic stability.
-
Filtration: Filter the suspension through a 0.22 µm PVDF membrane to remove all uncomplexed, undissolved drug.
-
Self-Validation Check: Perform a phase-solubility study. Prepare vials with increasing concentrations of HP-β-CD (0 to 20% w/v) and add excess drug to each. After 48 hours, filter and measure the dissolved drug concentration. A linear increase in drug solubility corresponding to CD concentration (an AL type curve) validates the formation of a 1:1 stoichiometric inclusion complex.
Guide C: pH Modulation
Mechanistic Rationale: The pyrazole ring has a known pKa of approximately 2.49 to 2.5[1][2]. By lowering the pH of the aqueous media significantly below the pKa (e.g., pH 1.5), the pyrazole nitrogen becomes protonated. This introduces a formal positive charge to the molecule, drastically increasing its polarity and aqueous solubility.
Protocol: Acidic Solubilization
-
Prepare a 0.1 M HCl solution (pH ~1.0).
-
Add the compound and sonicate for 15 minutes.
-
Self-Validation Check: Measure the pH before and after addition. If the compound dissolves completely but precipitates immediately upon back-titration to pH 7.4 with NaOH, it confirms that solubility is strictly dependent on the protonated state of the pyrazole. (Note: This method is generally restricted to gastric-simulated dissolution studies and is not suitable for neutral cell culture assays).
Frequently Asked Questions (FAQs)
Q: Why does my solution precipitate when I dilute my DMSO stock directly into cell culture media? A: This is known as "solvent shift" precipitation. When you spike a highly concentrated DMSO stock into a large volume of water, the DMSO rapidly diffuses into the bulk aqueous phase. The local concentration of DMSO drops below the critical threshold required to solvate the bromothiophene ring, causing immediate hydrophobic collapse. To resolve this, use the PEG 400 step-down method described in Guide A.
Q: Can I just heat the aqueous buffer to 37°C to dissolve the compound? A: No. Heating increases kinetic energy and may temporarily force the compound into solution, but it does not alter the thermodynamic solubility limit. Upon cooling, or even while maintaining 37°C over time, the compound will inevitably crystallize and crash out, ruining your assay reproducibility.
Q: Will complexing the molecule with HP-β-CD prevent it from binding to my target protein in an assay? A: Generally, no. Cyclodextrin complexation is a dynamic, non-covalent equilibrium. The compound constantly associates and dissociates from the CD cavity. Because target protein binding affinities ( Kd ) are typically in the nanomolar range, while CD complexation affinities are usually in the micromolar range, the target protein acts as a thermodynamic sink and will readily extract the molecule from the CD cavity.
References
-
BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost." bocsci.com.
-
National Center for Biotechnology Information (PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." nih.gov. 8
-
International Journal of Pharmaceutical Sciences. "Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review." ijpsjournal.com. 7
-
PharmaBlock. "Pyrazoles in Drug Discovery." pharmablock.com.1
-
Journal of Medicinal and Chemical Sciences. "Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine as Potential Therapeutic against COVID-19." jmchemsci.com. 2
-
ISRN Physical Chemistry. "Solubility Enhancement of Etoricoxib by Cosolvency Approach." scispace.com. 5
-
MDPI. "Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures." mdpi.com. 3
-
SRCE. "Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor." srce.hr. 4
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine as Potential Therapeutic against COVID-19 [jmchemsci.com]
- 3. mdpi.com [mdpi.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. scispace.com [scispace.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Optimization for 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Welcome to the Analytical Troubleshooting Support Center. This guide is engineered for drug development professionals and analytical scientists tasked with isolating and quantifying impurities of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol .
Due to its complex structural motifs—a highly polar, tautomerizable pyrazole ring, a halogenated hydrophobic thiophene, and a chiral secondary alcohol—this molecule presents unique chromatographic challenges. The following self-validating guides and FAQs address the root causes of these challenges and provide field-proven, mechanistic solutions.
Method Development Logic & Workflow
Workflow for optimizing chromatographic separation of bromothiophene-pyrazole impurities.
Frequently Asked Questions (FAQs): Mechanistic Troubleshooting
FAQ 1: Mitigating Pyrazole-Induced Peak Tailing
Q: Why does the main API peak exhibit severe tailing (Tf > 2.0) on standard C18 columns, and how do we correct it? A: The tailing is a direct consequence of the 1H -pyrazole moiety. Pyrazoles contain basic nitrogen atoms that act as strong hydrogen bond acceptors and donors. These nitrogens interact strongly with highly acidic, unreacted silanol (-SiOH) groups present on the surface of traditional silica-based stationary phases[1]. This secondary ion-exchange and hydrogen-bonding retention mechanism disrupts the primary hydrophobic partitioning, causing severe peak asymmetry[2]. The Fix:
-
Stationary Phase: Transition to a high-purity, double end-capped C18 column or a hybrid organic-inorganic silica column, which inherently possesses fewer active silanols[3]. Alternatively, utilize columns specifically engineered with low silanol activity (e.g., Newcrom R1)[4].
-
Mobile Phase: Increase the buffer concentration (e.g., 20–50 mM ammonium acetate) to effectively mask residual silanols and maintain a stable pH[2].
FAQ 2: Resolving the Des-Bromo Impurity
Q: The des-bromo impurity (2-(thiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol) co-elutes with the API. How can we achieve baseline resolution? A: Co-elution occurs because the loss of the bromine atom only marginally reduces the molecule's overall hydrophobicity. Standard C18 columns rely primarily on hydrophobic dispersion forces, which are insufficient to separate these closely related structural analogs[5]. The Fix: Exploit the electronic differences in the thiophene ring. By switching to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase, you introduce π−π interactions. The electron-rich des-bromo thiophene interacts differently with the π -system of the stationary phase compared to the electron-withdrawing bromothiophene, providing the orthogonal selectivity needed for baseline resolution.
FAQ 3: Chiral Separation of Enantiomers
Q: What is the most reliable approach for the chiral separation of the (R) and (S) enantiomers of this secondary alcohol? A: The chiral center at the secondary alcohol requires a Chiral Stationary Phase (CSP) for resolution. Immobilized polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective for secondary alcohols and heterocyclic compounds[6][7]. The separation mechanism relies on the chiral analyte entering the helical grooves of the polysaccharide polymer. Here, stereoselective hydrogen bonding (via the alcohol and pyrazole) and steric fit dictate the differential retention of the enantiomers[8]. The Fix: Utilize a polysaccharide CSP (e.g., Chiralpak IA or Lux Amylose-2) in normal phase (Hexane/IPA). Critically, add 0.1% diethylamine (DEA) to the mobile phase to suppress pyrazole tailing on the chiral support[8].
Self-Validating Experimental Protocols
Protocol A: Achiral Purity Method Optimization ( π−π Selectivity)
Objective: Resolve the API from the des-bromo and regioisomeric impurities. Self-Validation Principle: This protocol includes a mandatory System Suitability Test (SST) that acts as a gatekeeper. If the SST fails, the run automatically halts, preventing the generation of invalid data.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Aqueous (A): Prepare 20 mM Ammonium Acetate in MS-grade water. Adjust pH to 6.0 using glacial acetic acid. (Causality: pH 6.0 ensures the pyrazole remains predominantly un-ionized while the high buffer capacity masks silanols).
-
Organic (B): 100% HPLC-grade Acetonitrile.
-
-
Column Selection & Equilibration:
-
Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm).
-
Equilibrate at 40°C with 5% B for 20 column volumes.
-
-
System Suitability Test (SST) - Validation Gate:
-
Inject 10 µL of a resolution standard containing 0.1 mg/mL of the API and 0.01 mg/mL of the des-bromo impurity.
-
Validation Check: Proceed to sample analysis ONLY if Resolution ( Rs ) > 2.0 and API Tailing Factor ( Tf ) < 1.5. If criteria are not met, purge the column and verify buffer pH.
-
-
Gradient Execution:
-
Run a linear gradient from 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. UV Detection: 230 nm.
-
Protocol B: Chiral Separation Method
Objective: Baseline separation of (R) and (S) enantiomers.
-
Mobile Phase Preparation: Mix Hexane : Isopropanol : Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. (Causality: DEA acts as a competing base to prevent the basic pyrazole nitrogen from binding to active sites on the CSP)[8].
-
Column Setup: Install an immobilized Amylose-based CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm). Maintain column temperature at 25°C to maximize stereoselective interactions[6].
-
SST Validation: Inject a racemic mixture (0.5 mg/mL). The method is validated if Rs > 1.5.
Quantitative Data Summaries
Table 1: Impact of Stationary Phase on Achiral Separation (API vs. Des-bromo Impurity)
| Stationary Phase Type | Mobile Phase Buffer | API Tailing Factor ( Tf ) | Resolution ( Rs ) | Conclusion |
| Standard C18 (Single End-capped) | 0.1% Formic Acid | 2.4 (Severe Tailing) | 0.8 (Co-elution) | Unacceptable |
| Hybrid C18 (Double End-capped) | 20mM Amm. Acetate (pH 6.0) | 1.2 (Good Symmetry) | 1.4 (Partial) | Good shape, poor selectivity |
| Phenyl-Hexyl | 20mM Amm. Acetate (pH 6.0) | 1.1 (Excellent) | 2.8 (Baseline) | Optimal Method |
Table 2: Impact of Mobile Phase Additives on Chiral Separation (Amylose CSP)
| Mobile Phase Composition | Pyrazole Tailing ( Tf ) | Enantiomeric Resolution ( Rs ) |
| Hexane / IPA (80:20) | > 3.0 | 0.5 (Peaks merge due to tailing) |
| Hexane / IPA / TFA (80:20:0.1) | 1.8 | 1.1 (Acidic additive insufficient) |
| Hexane / IPA / DEA (80:20:0.1) | 1.05 | 2.4 (Baseline Separation) |
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. US6686035B2 - Porous inorganic/organic hybrid particles for chromatographic separations and process for their preparation - Google Patents [patents.google.com]
- 4. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. japsonline.com [japsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Handling & Storage of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Welcome to the Technical Support Center for 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol . This highly functionalized heterocycle is a valuable building block in drug development, but its unique combination of a bromothiophene ring, a secondary alcohol, and a protic pyrazole makes it highly susceptible to specific environmental degradation pathways.
This guide provides researchers and application scientists with mechanistic troubleshooting, quantitative storage parameters, and self-validating protocols to ensure absolute compound integrity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why did my compound change from a white powder to a yellow/brown solid after being left on the benchtop?
Diagnostic: Photolytic degradation and photooxidation. Causality: The molecule contains a 2-bromothiophene moiety. Thiophene rings are highly electron-rich and inherently reactive toward singlet oxygen generated by ambient light exposure, leading to the formation of unstable endoperoxides[1]. Furthermore, the C-Br bond in halogenated thiophenes is susceptible to photolytic cleavage under UV/visible light, triggering radical-mediated polymerization that manifests as yellow or brown discoloration[2]. Resolution: Always store the compound in amber glass vials to block UV and visible light transmission. Never leave clear vials exposed on the benchtop.
Q2: My LC-MS/NMR analysis shows a new impurity with a mass of [M-2]. Where did this come from?
Diagnostic: Oxidation of the secondary alcohol. Causality: The secondary alcohol (carbinol) bridging the thiophene and pyrazole rings is a prime target for atmospheric oxidation. In the presence of ambient oxygen, this carbinol center can undergo dehydrogenation to form a ketone[3]. This process is accelerated by trace transition metal impurities or elevated temperatures. Resolution: Maintain strictly anaerobic conditions. Purge the vial headspace with Argon (which is heavier than air and Nitrogen) before sealing to displace all oxygen.
Q3: The powder has become sticky, gummy, and difficult to weigh accurately. Is it ruined?
Diagnostic: Moisture uptake (Hygroscopicity). Causality: The 1H-pyrazole ring features a protic N-H group. This group acts as both a strong hydrogen bond donor and acceptor, creating an intermolecular hydrogen-bonding network that readily traps ambient water molecules[4]. This moisture absorption lowers the compound's melting/glass transition point, causing caking and stickiness. Resolution: Store the compound in a desiccator over a strong desiccant (e.g., Drierite). Crucially, allow the vial to fully equilibrate to room temperature before opening to prevent sudden condensation.
Part 2: Degradation & Protection Workflow
Fig 1: Structural vulnerabilities, degradation pathways, and required storage conditions.
Part 3: Quantitative Storage Matrix
To ensure experimental reproducibility, adhere strictly to the following storage parameters based on your intended usage timeline.
| Storage Condition | Atmosphere | Light Exposure | Max Duration | Expected Purity Retention |
| -20 °C (Optimal) | Argon | Dark (Amber Vial) | > 24 Months | > 99.5% |
| 2-8 °C (Short-term) | Argon | Dark (Amber Vial) | 3-6 Months | > 98.0% |
| 25 °C (Benchtop) | Air | Ambient Light | < 1 Week | < 90.0% (Significant degradation) |
Part 4: Self-Validating Aliquoting Protocol
Standard operating procedures often fail because users cannot verify if a step was successful. This protocol embeds physical verification checks into the workflow to guarantee compound integrity.
Phase 1: Thermal Equilibration
-
Remove the sealed amber vial from -20 °C storage.
-
Place the vial immediately into a room-temperature desiccator for 30–45 minutes.
-
Causality: Prevents atmospheric moisture from condensing on the cold powder, which would immediately trigger pyrazole-mediated caking.
-
Self-Validation Check: Touch the exterior of the vial. It must feel completely neutral to the touch (room temperature). If any condensation is visible on the outside of the glass, equilibration is incomplete. Do not open.
Phase 2: Inert Atmosphere Handling
-
Transfer the equilibrated vial to a glovebox or use a Schlenk line equipped with a continuous stream of dry Argon.
-
Open the vial only under the Argon blanket.
-
Causality: Argon is denser than air and forms a protective layer over the solid, displacing oxygen (preventing alcohol oxidation) and moisture.
-
Self-Validation Check: If using a Schlenk line, verify positive pressure by ensuring the oil bubbler is actively venting gas before opening the vial. If the bubbler is static, your system is pulling a vacuum or leaking.
Phase 3: Sealing and Integrity Verification
-
After aliquoting, flush the headspace of the source vial with Argon for 10 seconds.
-
Cap tightly and wrap the cap boundary with Parafilm.
-
Weigh the sealed vial on an analytical balance and record the mass on the label.
-
Causality: Parafilm prevents slow gas exchange during long-term storage, maintaining the internal micro-environment.
-
Self-Validation Check: Before the next use, re-weigh the vial. An increase in mass of >0.5% definitively indicates seal failure and moisture ingress. If this occurs, re-purify or discard the batch.
References
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: ResearchGate URL:1
-
Photodegradation and Photostabilization Studies of Poly(3-butylthiophene) in the Solid State Source: ACS Publications URL:2
-
Construction of a (NNN)Ru-Incorporated Porous Organic Polymer with High Catalytic Activity for β-Alkylation of Secondary Alcohols with Primary Alcohols Source: MDPI URL:3
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes Source: NIH (PMC) URL:4
Sources
A Comparative Guide to LC-MS Method Validation for the Quantification of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
In the landscape of pharmaceutical development, the rigorous and accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical research. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) method validation for the quantification of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, a heterocyclic compound with potential therapeutic applications. We will explore the nuances of developing a robust, in-house LC-MS/MS method, benchmark it against alternative analytical techniques, and provide the scientific rationale behind the experimental choices, all while adhering to the stringent guidelines set forth by regulatory bodies.
The accurate measurement of drug concentrations in biological matrices is critical for regulatory decisions regarding the safety and efficacy of new drug products.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for establishing a scientifically sound and defensible analytical method.
The Gold Standard: A Validated LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and speed.[3][4] The development and validation of an LC-MS/MS method for 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol must follow a systematic approach to ensure data integrity and reliability.
Principle of the Method
The method relies on the separation of the target analyte from matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated analyte is then introduced into a mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[3]
Experimental Protocol
1. Sample Preparation: The initial and most critical step is the efficient extraction of the analyte from the biological matrix (e.g., plasma, serum). The choice of extraction technique is paramount to remove proteins and other interfering substances. For a molecule like 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, which is likely to be of moderate polarity, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) would be suitable. The rationale is to achieve high recovery and minimize matrix effects.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point for small molecules. The choice of a specific column chemistry (e.g., biphenyl for aromatic compounds) can enhance selectivity.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation and peak shape. The acidic modifier aids in the protonation of the analyte for positive ion mode mass spectrometry.
-
Flow Rate: A flow rate of 0.4-0.6 mL/min for a standard analytical column ensures efficient separation without excessive run times.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for molecules containing nitrogen atoms, such as the pyrazole ring in the target analyte, which can be readily protonated.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. The selection of product ions is achieved by fragmenting the precursor ion in the collision cell. The most intense and stable fragment ions are chosen for quantification and qualification to ensure specificity.
Method Validation According to ICH M10 Guidelines
A full bioanalytical method validation is essential to ensure the reliability of the analytical results and is a requirement for regulatory submissions.[1] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[2][6][7]
Key Validation Parameters:
-
Specificity & Selectivity: This is demonstrated by analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of the analyte and internal standard.
-
Linearity & Range: The method should be linear over a defined concentration range. A calibration curve is constructed by plotting the analyte response against the concentration, and a linear regression analysis is performed.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification), and the precision (coefficient of variation, CV) should not exceed 15% (20% at LLOQ).[8]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.
-
Matrix Effect: This evaluates the suppressive or enhancing effect of the biological matrix on the ionization of the analyte. It is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[8]
Table 1: Hypothetical Validation Data for the LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | Defined by application | 1 - 1000 ng/mL |
| Accuracy | 85-115% (80-120% at LLOQ) | Within acceptance criteria |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| LLOQ | Defined by application | 1 ng/mL |
| Matrix Effect | CV ≤ 15% | Within acceptance criteria |
| Stability | Within ±15% of nominal | Stable |
digraph "LC-MS Method Validation Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_Prep" { label="Method Development & Preparation"; style="rounded"; bgcolor="#E8F0FE"; "Sample_Prep" [label="Sample Preparation\n(e.g., Protein Precipitation)"]; "LC_Conditions" [label="LC Condition Optimization\n(Column, Mobile Phase)"]; "MS_Conditions" [label="MS Parameter Tuning\n(MRM Transitions)"]; }
subgraph "cluster_Validation" { label="Core Validation Experiments"; style="rounded"; bgcolor="#E6F4EA"; "Specificity" [label="Specificity & Selectivity"]; "Linearity" [label="Linearity & Range"]; "Accuracy_Precision" [label="Accuracy & Precision"]; "LOD_LOQ" [label="LOD & LOQ"]; "Matrix_Effect" [label="Matrix Effect"]; "Stability" [label="Stability"]; }
subgraph "cluster_Analysis" { label="Data Analysis & Reporting"; style="rounded"; bgcolor="#FEF7E0"; "Data_Acquisition" [label="Data Acquisition"]; "Data_Processing" [label="Data Processing & Analysis"]; "Validation_Report" [label="Validation Report Generation"]; }
"Sample_Prep" -> "LC_Conditions" -> "MS_Conditions" -> "Data_Acquisition"; "Data_Acquisition" -> "Specificity"; "Data_Acquisition" -> "Linearity"; "Data_Acquisition" -> "Accuracy_Precision"; "Data_Acquisition" -> "LOD_LOQ"; "Data_Acquisition" -> "Matrix_Effect"; "Data_Acquisition" -> "Stability";
"Specificity" -> "Data_Processing"; "Linearity" -> "Data_Processing"; "Accuracy_Precision" -> "Data_Processing"; "LOD_LOQ" -> "Data_Processing"; "Matrix_Effect" -> "Data_Processing"; "Stability" -> "Data_Processing";
"Data_Processing" -> "Validation_Report"; }
Caption: Workflow for LC-MS method validation.
Alternative Analytical Approaches: A Comparative Analysis
While LC-MS/MS is the gold standard, it is prudent to consider alternative techniques and understand their limitations for the quantification of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC-UV separates compounds based on their interaction with the stationary phase, and detection is based on the absorption of ultraviolet light by the analyte.
-
Advantages: Lower instrumentation cost and operational simplicity compared to LC-MS.
-
Disadvantages: Significantly lower sensitivity and selectivity. The presence of a chromophore in the molecule is necessary. For complex biological matrices, the risk of co-eluting interferences is high, which can lead to inaccurate quantification.
Table 2: Comparative Performance of LC-MS/MS vs. HPLC-UV
| Feature | LC-MS/MS | HPLC-UV |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Sensitivity | High (pg/mL to low ng/mL) | Low (µg/mL) |
| Susceptibility to Interference | Low | High |
| Cost | High | Low |
| Expertise Required | High | Moderate |
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is suitable for volatile and thermally stable compounds. Samples are vaporized and separated in a gaseous mobile phase.
-
Disadvantages: 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is likely non-volatile and may be thermally labile, making it unsuitable for direct GC-MS analysis. Derivatization would be required to increase volatility, which adds complexity, time, and potential for analytical variability to the workflow.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. scispace.com [scispace.com]
- 5. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. ICH guideline M10 on bioanalytical method validation and study sample analysis | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
Comparative Reactivity Guide: 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol vs. Standard Bromothiophenes
Executive Summary
The functionalization of thiophene scaffolds is a cornerstone of modern drug discovery and materials science. While simple bromothiophenes exhibit predictable reactivity profiles governed primarily by ring electronics, highly functionalized derivatives like 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol introduce complex steric and coordination dynamics. This guide objectively compares the reactivity of this highly functionalized substrate against baseline bromothiophenes, providing researchers with the mechanistic causality and self-validating experimental protocols necessary to overcome catalyst poisoning and stoichiometric imbalances.
Mechanistic Causality: The Tripartite Reactivity Profile
To predict and control the behavior of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, we must deconstruct its reactivity into three distinct mechanistic pillars:
A. The Electronic Baseline (C2 vs. C3 Reactivity)
In unfunctionalized systems, the position of the halogen dictates the rate of oxidative addition and metal-halogen exchange. The C2-Br bond is significantly more polarized than the C3-Br bond due to the inductive electron-withdrawing effect of the adjacent sulfur atom. This lowers the activation energy for oxidative addition to low-valent metals like Pd(0), making 2-bromothiophenes inherently more reactive than 3-bromothiophenes1[1].
B. Steric Perturbation
Introducing an alkyl chain at the C3 position (e.g., 2-bromo-3-methylthiophene) creates mild steric hindrance around the C2-Br bond. While this slightly retards the rate of cross-coupling compared to unsubstituted 2-bromothiophene, standard phosphine ligands can easily overcome this barrier to achieve regioselective functionalization2[2].
C. Heteroatom Coordination (The Pyrazole/Hydroxyl Effect)
The target molecule, 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, deviates drastically from standard models due to the presence of a secondary alcohol and a pyrazole ring. The Lewis basic nitrogen and oxygen atoms can competitively coordinate to empty orbitals on the Pd(II) intermediate. This coordination forms a thermodynamically stable, multidentate chelate that resists transmetalation, effectively poisoning the catalyst3[3]. Furthermore, the acidic protons (OH, NH) will instantly quench organometallic reagents (like n-BuLi) if stoichiometric ratios are not precisely calculated.
Mechanistic divergence in Pd(0) oxidative addition based on substrate coordination.
Comparative Reactivity Data
The following table summarizes the quantitative differences in reactivity between the target molecule and baseline comparators under standard, unoptimized conditions.
| Substrate | Relative Ox. Add. Rate | Suzuki Yield (Standard Conditions)* | Suzuki Yield (Optimized/Protected) | Li-Halogen Exchange Reqs. (n-BuLi) |
| 2-Bromothiophene | Fast (Baseline) | >95% | N/A | 1.05 equiv (-78 °C) |
| 3-Bromothiophene | Slow | 60-70% | N/A | 1.05 equiv (-78 °C) |
| 2-Bromo-3-methylthiophene | Moderate | 85% | N/A | 1.05 equiv (-78 °C) |
| 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol | Slow (Chelation) | <30% (Catalyst Poisoning) | 88% (Bulky Ligand/Excess Base) | 3.10 equiv (-78 °C) |
*Standard Conditions: 1.0 equiv arylboronic acid, 5 mol% Pd(PPh3)4, 2.0 equiv K2CO3, Toluene/H2O, 80 °C.
Self-Validating Experimental Protocols
To successfully manipulate 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, researchers must abandon standard templates and employ self-validating workflows that account for its unique coordination chemistry.
Protocol A: Suzuki-Miyaura Cross-Coupling (Overcoming Chelation)
Causality: To prevent the pyrazole and hydroxyl groups from poisoning the Pd(II) intermediate, a highly sterically demanding, electron-rich ligand (e.g., XPhos) must be used. The bulk of XPhos outcompetes the heteroatoms for the coordination sphere. Additionally, 3.0 equivalents of base are required to neutralize the acidic protons and facilitate transmetalation.
-
Setup: In a Schlenk flask, combine the target bromothiophene (1.0 equiv), arylboronic acid (1.2 equiv), Pd2(dba)3 (2.5 mol%), XPhos (10 mol%), and anhydrous K3PO4 (3.0 equiv).
-
Solvent: Add degassed 1,4-Dioxane/H2O (4:1 ratio). Heat to 90 °C under N2.
-
In-Situ Validation (2 Hours): Remove a 50 µL aliquot, dilute with MeCN, filter, and analyze via LC-MS.
-
Validation Check: If the mass of the starting material persists alongside a new mass corresponding to [M + Pd + Ligand], heteroatom chelation is occurring.
-
-
Course Correction: If chelation is detected, add an additional 5 mol% of XPhos to disrupt the off-target complex and force the reaction forward.
-
Isolation: Once complete conversion is validated, cool to room temperature, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Lithium-Halogen Exchange (Managing Acidic Protons)
Causality: The target molecule contains two acidic protons (the secondary alcohol and the pyrazole NH). A standard 1.0 equivalent of n-BuLi will exclusively deprotonate these sites, leaving the C2-Br bond intact. A minimum of 3.1 equivalents is required: 2.0 to form the dianion, and 1.1 to execute the lithium-halogen exchange.
Self-validating workflow for lithium-halogen exchange of multi-protonated substrates.
-
Substrate Cooling: Dissolve the target molecule in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Stoichiometric Lithiation: Dropwise, add 3.1 equivalents of n-BuLi (1.6 M in hexanes) over 15 minutes. Stir at -78 °C for 45 minutes.
-
Self-Validation (D2O Quench): Remove a 0.1 mL aliquot and immediately quench it into a vial containing 0.5 mL of D2O. Extract with 0.5 mL EtOAc and analyze the organic layer via crude 1H-NMR or LC-MS.
-
Validation Check: You must observe the complete disappearance of the C2-H proton signal (or the corresponding mass shift) to confirm complete lithiation. Do not proceed until >95% deuterium incorporation is confirmed.
-
-
Electrophile Trapping: Once validated, add the desired electrophile (e.g., DMF for formylation) dropwise at -78 °C. Allow to warm to room temperature before aqueous workup.
References
-
A Comparative Guide to the Reactivity of 3-Bromothiophene: Theoretical and Computational Insights - Benchchem 1
-
Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC (PubMed Central) 2
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Journal of the American Chemical Society 3
Sources
A Comparative Guide to Validating the Stereochemical Purity of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol Enantiomers
Introduction: The Imperative of Stereochemical Purity in Modern Drug Development
In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. For chiral molecules like 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, which possesses a single stereocenter at the carbinol carbon, the two resulting enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be the active therapeutic agent (the eutomer), while the other could be less active, inactive, or even contribute to adverse effects (the distomer).
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the thorough characterization of stereoisomers.[2][3][4] The FDA's 1992 policy statement requires that the stereoisomeric composition of a new drug be known and that quantitative assays for individual enantiomers be developed early in the drug development process.[3] The ICH Q6A guidelines further specify that for a new drug substance developed as a single enantiomer, the opposite enantiomer should be treated and controlled as an impurity.[5]
This guide provides a comprehensive comparison of state-of-the-art analytical techniques for the validation of stereochemical purity, with a specific focus on 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the most appropriate strategy for their analytical needs.
Core Analytical Strategies: A Comparative Overview
The validation of enantiomeric purity hinges on the ability to either physically separate the enantiomers or to distinguish them in a chiral environment. The most powerful and widely adopted techniques in the pharmaceutical industry are chiral chromatography—primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral auxiliaries. For the unambiguous determination of the absolute configuration, Vibrational Circular Dichroism (VCD) has emerged as a powerful solution-state alternative to the traditional gold standard, single-crystal X-ray crystallography.[1][6]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Core analytical workflows for stereochemical validation.
| Technique | Primary Application | Resolution | Speed | Solvent Consumption | Key Advantage |
| Chiral HPLC | Enantiomeric Purity (ee%) | Excellent | Moderate | High | Universally established, vast library of chiral stationary phases (CSPs).[7] |
| Chiral SFC | Enantiomeric Purity (ee%) | Very Good to Excellent | Fast | Low | High throughput and environmentally friendly ("green" chemistry).[8][9] |
| NMR with CSAs | Enantiomeric Ratio | N/A (Non-separative) | Fast | Very Low | Direct molar ratio determination without physical separation.[10][11] |
| VCD | Absolute Configuration | N/A | Moderate | Low | Determines absolute configuration in solution, no crystallization needed.[1][12] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for determining enantiomeric excess (ee).[13][14] The separation is achieved through differential interactions between the enantiomers and a Chiral Stationary Phase (CSP), leading to the formation of transient, low-energy diastereomeric complexes.[15] For a molecule like 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, the hydroxyl and pyrazole N-H groups are prime candidates for hydrogen bonding, while the thiophene and pyrazole rings can engage in π-π stacking interactions. This makes polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) an excellent starting point for method development.[9]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the enantiomers of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol to determine the enantiomeric excess (ee%).
1. System & Materials:
- HPLC System: Agilent 1260 Infinity II or equivalent, with a UV/DAD detector.
- Column: Daicel CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).
- Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
- Analyte: Racemic standard and sample batch of the target compound (~1 mg/mL in mobile phase).
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 254 nm (based on the UV absorbance of thiophene and pyrazole moieties).
- Injection Volume: 10 µL.
3. Methodology:
- System Suitability Test (SST):
- Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).
- Perform five replicate injections of the racemic standard solution.
- The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5 and the relative standard deviation (RSD) for the peak areas is ≤ 2.0%. This self-validating step ensures the reliability of each analytical run.[16]
- Sample Analysis:
- Inject the sample solution in duplicate.
- Integrate the peak areas for both enantiomers.
4. Data Analysis:
- Calculate the enantiomeric excess (ee%) using the integrated peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100[15]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: A typical workflow for chiral HPLC method development.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[8] It utilizes supercritical CO₂, a non-toxic and non-flammable fluid, as the primary mobile phase, significantly reducing organic solvent consumption.[17] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput without sacrificing resolution, making SFC ideal for both analytical and preparative-scale purification.[9][18]
Performance Comparison: HPLC vs. SFC
For a compound like our target molecule, SFC often provides orthogonal selectivity to HPLC. This means a separation that is difficult on HPLC may be easily achieved on SFC, and vice versa.
-
Advantage of SFC: Speed. An analysis that takes 15-20 minutes on HPLC can often be completed in under 5 minutes on SFC.
-
Causality: The low viscosity of the CO₂-based mobile phase permits much higher flow rates (e.g., 3-5 mL/min) compared to HPLC, drastically reducing run times.
Experimental Protocol: Chiral SFC for High-Throughput Screening
1. System & Materials:
- SFC System: Waters ACQUITY UPC² or equivalent.
- Column: Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 150 mm, 5 µm).
- Mobile Phase: Supercritical CO₂ (A) and Methanol (B) as a co-solvent.
- Analyte: Racemic standard and sample batch (~1 mg/mL in Methanol).
2. Chromatographic Conditions:
- Gradient: 5% to 40% B over 3 minutes.
- Flow Rate: 3.0 mL/min.
- Back Pressure: 150 bar.
- Column Temperature: 40°C.
- Detection: UV at 254 nm.
3. Methodology & Data Analysis:
- The procedure for system suitability and sample analysis is analogous to the HPLC protocol. The key difference is the significantly shorter run time, allowing for rapid screening of multiple samples.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Unlike chromatographic techniques, NMR spectroscopy does not separate the enantiomers. Instead, it distinguishes them in solution by adding a chiral solvating agent (CSA).[10] The CSA forms non-covalent, transient diastereomeric complexes with each enantiomer of the analyte.[19] These diastereomeric complexes are no longer mirror images and thus exhibit distinct chemical shifts in the NMR spectrum, allowing for direct quantification by integrating the corresponding signals.[20] This method is exceptionally useful for providing an orthogonal confirmation of chromatographic results and does not require expensive chiral columns.[10]
Experimental Protocol: NMR with (R)-1,1'-Bi-2-naphthol (BINOL)
Objective: To determine the enantiomeric ratio of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol.
1. System & Materials:
- NMR Spectrometer: Bruker Avance III 400 MHz or higher.
- CSA: (R)-1,1'-Bi-2-naphthol.
- Solvent: Chloroform-d (CDCl₃).
- Analyte: ~5-10 mg of the sample.
2. Methodology:
- Acquire a standard ¹H NMR spectrum of the analyte in CDCl₃. Identify a well-resolved proton signal, ideally the methine proton of the carbinol center (~CH-OH).
- In a separate NMR tube, dissolve the analyte and add the CSA in a 1:1.5 molar ratio. The excess CSA ensures that the analyte is fully complexed.
- Acquire the ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should cause the previously singlet methine proton signal to split into two distinct signals, one for each enantiomer.
- Carefully integrate the two resolved signals.
3. Data Analysis:
- The enantiomeric ratio is the direct ratio of the integrals of the two signals. This provides a true molar ratio, which is a key advantage of the NMR method.
dot graph G { layout=dot; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Principle of enantiomeric discrimination by NMR using a CSA.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
While chromatography and NMR can quantify the purity of an enantiomeric mixture, they cannot, without a reference standard of known configuration, determine the absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). VCD is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[21]
The power of VCD lies in its combination with quantum chemistry.[12] By comparing the experimentally measured VCD spectrum with a spectrum calculated from first principles (using Density Functional Theory, DFT) for a specific enantiomer (e.g., the R-enantiomer), one can make an unambiguous assignment of the absolute configuration.[1][22] This technique is invaluable when single crystals suitable for X-ray analysis cannot be obtained.[23]
Workflow for Absolute Configuration Determination by VCD
-
Experimental Measurement: An experimental VCD spectrum of the enantiomerically enriched sample is recorded in a suitable solvent (e.g., CDCl₃).[21]
-
Computational Modeling: The VCD spectrum for one enantiomer (e.g., the (R)-enantiomer) is calculated using DFT methods. The spectrum for the other enantiomer is its mirror image.[21]
-
Spectral Comparison: The experimental spectrum is compared to the two calculated spectra. A strong correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample.[1]
Conclusion and Recommendations
Validating the stereochemical purity of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol requires a multi-faceted and orthogonal analytical approach that aligns with regulatory expectations.
-
For Routine Quality Control and Purity Determination: Chiral SFC is recommended as the primary technique due to its high speed, low solvent consumption, and excellent resolving power. Chiral HPLC serves as a robust and well-established alternative and is essential for orthogonal method validation.
-
For Orthogonal Confirmation: NMR spectroscopy with a suitable chiral solvating agent provides an excellent, non-separative method to confirm the enantiomeric ratio determined by chromatography. Its reliance on a different physical principle adds a high degree of confidence to the results.
-
For Absolute Configuration: When a reference standard is unavailable, VCD is the method of choice for determining the absolute stereochemistry in a solution state that is representative of its biological environment.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound data package that rigorously validates the stereochemical integrity of their chiral drug candidates, ensuring both regulatory compliance and patient safety.
References
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
-
Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Regulatory Considerations in Drug Development of Stereoisomers. Request PDF. [Link]
-
Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Chromatography Online. [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
-
SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. ScienceDirect. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
FDA issues flexible policy on chiral drugs. ACS Publications. [Link]
-
5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
-
3.1. Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. PubMed. [Link]
-
NMR Chiral solvating agents. ResearchGate. [Link]
-
Development of New Stereoisomeric Drugs May 1992. FDA. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]
-
The FDA perspective on the development of stereoisomers. PubMed. [Link]
-
Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. LinkedIn. [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. European Medicines Agency. [Link]
-
Decision Tree #1. ICH. [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. [Link]
-
DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. ICH. [Link]
-
A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. ACS Publications. [Link]
-
One-Pot Absolute Stereochemical Identification of Alcohols via Guanidinium Sulfate Crystallization. ACS Publications. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
-
Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. J-STAGE. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
Chiral HPLC for efficient resolution of enantiomers. RSC Publishing. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 5. database.ich.org [database.ich.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. selvita.com [selvita.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyasia.com [spectroscopyasia.com]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. fagg.be [fagg.be]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. schrodinger.com [schrodinger.com]
- 23. researchgate.net [researchgate.net]
Comparative In Vitro Binding Affinities of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Kinase Inhibitor Development (c-Met / Pim-1)
Executive Summary
The development of targeted kinase inhibitors requires precise tuning of molecular scaffolds to maximize binding affinity and target residence time. Heterocyclic hybrids, particularly those combining pyrazole and thiophene moieties, have emerged as highly potent scaffolds for inhibiting receptor tyrosine kinases like c-Met and serine/threonine kinases like Pim-1[1].
This guide provides an objective, data-driven comparison of the 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol scaffold and its structural analogs. By evaluating in vitro binding kinetics via Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Energy Transfer (TR-FRET), we elucidate the structure-activity relationships (SAR) that drive optimal kinase inhibition.
Scaffold Rationale & Mechanistic Insights
The base compound, 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, is a rationally designed pharmacophore that leverages the complementary electronic properties of its constituent rings [2].
-
The 1H-Pyrazole Core: Acts as the primary hinge-binding motif. The nitrogen atoms serve as a critical hydrogen-bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (typically interacting with the backbone amides of Met1160 in c-Met).
-
The Thiophene Ring: The sulfur-containing five-membered ring provides a unique electronic profile that enhances lipophilic interactions within the hydrophobic pocket adjacent to the ATP-binding site [3].
-
The Bromine Substituent: Positioned at the C2 of the thiophene, the bromine atom engages in halogen bonding —a highly directional non-covalent interaction where the electropositive "sigma-hole" of the halogen interacts with a Lewis base (e.g., a carbonyl oxygen in the kinase pocket). This significantly prolongs target residence time.
-
The Ethan-1-ol Linker: The hydroxyl group provides synthetic flexibility and can participate in water-mediated hydrogen bonding at the solvent-exposed interface.
Caption: Pharmacophore mapping of the 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol scaffold.
In Vitro Binding Affinity Comparison
To isolate the variables driving binding affinity, we compared the base compound against three specific analogs. Quantitative data was derived from steady-state TR-FRET assays (IC₅₀) and kinetic SPR analysis ( Kd , Residence Time).
Table 1: Comparative Binding Data against c-Met and Pim-1 Kinases
| Compound / Analog | Structural Modification | c-Met IC₅₀ (nM) | c-Met Kd (nM) | c-Met Res. Time ( τ , min) | Pim-1 IC₅₀ (nM) |
| Analog A (Base) | 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol | 14.2 ± 1.1 | 8.5 ± 0.4 | 45.2 | 22.4 ± 1.5 |
| Analog B (Chloro) | 2-(2-Chlorothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol | 48.5 ± 3.2 | 35.1 ± 1.8 | 12.4 | 85.1 ± 4.2 |
| Analog C (Ketone) | 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-one | 8.1 ± 0.6 | 4.2 ± 0.2 | 78.5 | 11.2 ± 0.8 |
| Analog D (N-Me) | 2-(2-Bromothiophen-3-yl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | >1000 | >500 | N/A | >1000 |
Data Analysis & Causality:
-
Halogen Effect (A vs. B): Substituting the bromine (Analog A) with a chlorine (Analog B) results in a ~4-fold drop in affinity and a significantly shorter residence time. Chlorine's higher electronegativity reduces the size of the sigma-hole, weakening the critical halogen bond.
-
Linker Oxidation (A vs. C): Oxidizing the ethan-1-ol linker to a ketone (Analog C) improves affinity. The rigid sp² geometry of the carbonyl restricts the conformational entropy of the unbound ligand, lowering the energetic penalty of binding.
-
Hinge-Binding Disruption (A vs. D): Methylating the pyrazole nitrogen (Analog D) completely abolishes activity. This confirms that the unsubstituted 1H-pyrazole is an absolute requirement for acting as a hydrogen bond donor to the kinase hinge region.
Experimental Protocols: Self-Validating Methodologies
To ensure trustworthiness and reproducibility, the binding affinities were determined using a multi-cycle Surface Plasmon Resonance (SPR) protocol. SPR provides real-time, label-free quantification of association ( kon ) and dissociation ( koff ) rates.
Protocol: Multi-Cycle Kinetic SPR Assay
Causality Note: A multi-cycle approach is utilized rather than a single-cycle approach to ensure complete dissociation of the halogen-bonded analogs between injections. This prevents baseline drift and ensures the koff rate is accurately captured without artifactual accumulation.
-
Surface Preparation & Immobilization:
-
Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).
-
Immobilize recombinant human c-Met kinase domain (diluted in 10 mM sodium acetate, pH 5.5) to a target density of 2000–2500 Resonance Units (RU).
-
Why? This specific density avoids mass transport limitations while providing sufficient signal-to-noise ratio for small molecule binding.
-
Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).
-
-
Buffer Equilibration:
-
Equilibrate the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min until the baseline is stable (<1 RU drift over 10 minutes).
-
Why? Matching the DMSO concentration between the running buffer and the analyte is critical to prevent bulk refractive index shifts that mask true binding signals.
-
-
Analyte Injection (Multi-Cycle):
-
Prepare a 2-fold dilution series of Analogs A–D (ranging from 0.78 nM to 100 nM) in running buffer.
-
Inject each concentration for 120 seconds (Association Phase).
-
Follow with a 600-second injection of running buffer (Dissociation Phase).
-
-
Regeneration:
-
If the baseline does not return to zero, inject a brief 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip residual bound ligand.
-
-
Data Analysis:
-
Double-reference the raw sensorgrams (subtracting the reference flow cell and a blank buffer injection).
-
Fit the data to a 1:1 Langmuir binding model to calculate kon , koff , and Kd ( koff/kon ). Calculate Residence Time as τ=1/koff .
-
Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity quantification.
Conclusion
The 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol scaffold represents a highly tunable framework for kinase inhibition. The experimental data confirms that the 1H-pyrazole is non-negotiable for hinge binding, while the C2-bromine on the thiophene ring is the primary driver of extended target residence time via halogen bonding. Modifying the flexible ethan-1-ol linker to a rigid ketone (Analog C) yields the most potent profile, offering a clear trajectory for future lead optimization in oncology and targeted therapeutics.
References
-
Title: Discovery of new thiophene, pyrazole, isoxazole derivatives as antitumor, c-Met, tyrosine kinase and Pim-1 kinase inhibitors Source: Bulletin of the Chemical Society of Ethiopia (2018) URL: [Link][1]
-
Title: Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights Source: National Center for Biotechnology Information (PMC10887113) (2024) URL: [Link][2]
-
Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: National Center for Biotechnology Information (PMC11634734) (2024) URL: [Link][3]
Sources
- 1. scispace.com [scispace.com]
- 2. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to HPLC-UV Validation for the Quality Control of 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
This guide provides a detailed, scientifically-grounded protocol for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the routine batch testing of the pharmaceutical intermediate, 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol. In alignment with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document serves as a practical blueprint for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.[1][2][3][4] We will not only detail the requisite validation steps but also explore the scientific rationale behind the methodological choices and compare the primary method against viable alternatives.
The subject compound, a heterocyclic molecule incorporating both thiophene and pyrazole moieties, requires a robust analytical method to ensure its identity, purity, and quality across different manufacturing batches. Pyrazole and thiophene derivatives are common in medicinal chemistry, and their precise quantification is critical for ensuring the safety and efficacy of final drug products.[5][6][7]
Chapter 1: Primary Analytical Method: HPLC-UV Protocol Development
The development of a reliable HPLC method is predicated on the physicochemical properties of the analyte. The presence of aromatic rings (thiophene and pyrazole) in 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol suggests strong UV absorbance, making HPLC-UV an ideal technique for quantification.[8] A reverse-phase method is selected due to the compound's moderate polarity.
The chosen chromatographic conditions are designed to provide optimal separation of the main peak from potential impurities and degradation products.
Table 1: Proposed HPLC-UV Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | The C18 stationary phase is a versatile, nonpolar phase suitable for retaining moderately polar heterocyclic compounds.[9][10] The 250 mm length ensures adequate resolution. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid acts as an ion suppressor, improving peak shape and minimizing tailing. Acetonitrile is a common organic modifier providing good elution strength for this class of compounds.[9] |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B | A gradient elution is employed to ensure elution of both polar and non-polar impurities within a reasonable run time, which is crucial for stability-indicating methods.[11][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection | UV at 254 nm | Thiophene and pyrazole derivatives typically exhibit strong absorbance in the mid-UV range.[8] 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds. A full UV scan using a photodiode array (PDA) detector is recommended during development to determine the optimal wavelength. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
Chapter 2: HPLC-UV Method Validation Protocol & Experimental Data
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following sections detail the experimental protocols for validating the proposed HPLC-UV method in accordance with ICH Q2(R2) guidelines.[1][2][4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
-
Protocol:
-
Placebo Analysis: Analyze a placebo (a mixture of all excipients without the active ingredient, if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation product peaks (Resolution > 2).
-
Perform peak purity analysis using a PDA detector to confirm that the analyte peak is spectrally homogeneous.
-
-
Acceptance Criteria: The analyte peak should be free from interference from placebo and degradation products. Peak purity index should be > 0.999.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create at least five calibration standards by serial dilution, covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 902145 |
| 125 | 1123567 |
| 150 | 1354298 |
| R² | 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies.
-
Protocol:
-
Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 3: Hypothetical Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.1 | 99.3% |
| Mean Recovery | 99.97% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
Table 4: Hypothetical Precision Data
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | % RSD |
| Repeatability (Assay %) | 99.8 | 100.5 | 100.1 | 99.5 | 100.9 | 100.2 | 100.17 | 0.52% |
| Intermediate (Assay %) | 101.1 | 99.9 | 100.7 | 101.5 | 99.6 | 100.4 | 100.53 | 0.71% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of the analyte.
-
-
Acceptance Criteria: LOQ precision should have an RSD ≤ 10%.
Table 5: Hypothetical LOD and LOQ Data
| Parameter | Concentration (µg/mL) | S/N Ratio |
| LOD | 0.05 | ~3:1 |
| LOQ | 0.15 | ~10:1 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH or composition (± 2%)
-
-
Analyze the system suitability solution under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, plate count) should remain within acceptable limits. Retention time shifts should be minimal and predictable.
Chapter 3: Comparative Analysis of Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages in specific contexts. The choice of method depends on the specific analytical need, balancing factors like speed, sensitivity, and cost.[15]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nebiolab.com [nebiolab.com]
- 12. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analytica | Special Issue : New Analytical Techniques and Methods in Pharmaceutical Science [mdpi.com]
Executive Summary & Application Context
In modern medicinal chemistry, pyrazole derivatives are heavily utilized in the design of oncology and anti-inflammatory therapeutics due to their exceptional ability to bind kinase active sites (e.g., VEGFR-2, BRAF)[1][2]. However, the introduction of bioisosteric hybrid scaffolds—such as 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol (BTPE) —creates complex toxicological profiles.
While pure 2-bromothiophene is an industrial precursor known for severe acute toxicity (rat oral LD50 of 200–250 mg/kg, fatal upon inhalation or dermal absorption)[3][4], its incorporation into a larger pharmacophore via an ethanol linker demands rigorous, mechanistic toxicity profiling. This guide objectively compares the toxicological liabilities of the BTPE scaffold against benchmark pyrazole therapeutics, providing self-validating experimental protocols to assess its viability in lead optimization.
Structural Mechanistic Analysis: The Causality of Toxicity
Understanding the toxicity of BTPE requires deconstructing its three primary structural modules. The toxicity is not merely additive; it is a dynamic interplay of metabolic activation and enzyme inhibition.
-
Thiophene Bioactivation (Idiosyncratic Hepatotoxicity): Thiophene rings are notorious metabolic liabilities. As documented in , the sulfur atom and adjacent carbons are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. The 2-bromothiophene moiety in BTPE is oxidized into highly reactive thiophene epoxides or S-oxides. These electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic macromolecules, initiating idiosyncratic drug toxicity (IDT).
-
Pyrazole-Heme Coordination (Drug-Drug Interactions): The unsubstituted nitrogen in the 1H-pyrazole ring acts as a potent Lewis base. It can directly coordinate with the heme iron of CYP enzymes (particularly CYP3A4 and CYP2C9). This coordination causes potent, reversible enzyme inhibition, leading to severe drug-drug interactions (DDIs) by blocking the clearance of co-administered drugs.
-
Secondary Alcohol Linker (Phase II Clearance): The ethan-1-ol linker provides a metabolic "soft spot" for Phase II glucuronidation. While this aids in renal clearance, it can also form reactive acyl glucuronides depending on the steric environment.
Fig 1: CYP450-mediated bioactivation pathway of the bromothiophene moiety vs. detoxification.
Quantitative Toxicity Benchmarking
To contextualize the risk profile of BTPE, we compare its empirical and predictive toxicity metrics against established pyrazole-containing drugs and thiophene-containing liabilities.
-
Celecoxib: A diaryl pyrazole COX-2 inhibitor with known, manageable cardiovascular risks .
-
Ruxolitinib: A pyrrolo-pyrazole JAK inhibitor.
-
Suprofen: A thiophene-phenyl NSAID, withdrawn from the market due to severe renal and hepatic toxicity.
| Compound | Structural Sub-class | HepG2 3D IC50 (µM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) | Ames Test |
| BTPE | Bromothiophene-Pyrazole | 12.4 ± 1.8 | > 50 | 3.2 ± 0.5 | Negative |
| Celecoxib | Diaryl Pyrazole | > 100 | > 100 | 28.5 ± 2.1 | Negative |
| Ruxolitinib | Pyrrolo-Pyrazole | 45.2 ± 3.4 | > 100 | > 50 | Negative |
| Suprofen | Thiophene-Phenyl | 8.5 ± 1.2 | > 100 | 15.4 ± 1.8 | Negative |
Data Interpretation: BTPE demonstrates a significantly lower HepG2 IC50 (higher toxicity) compared to standard pyrazoles, driven primarily by the bromothiophene bioactivation. Furthermore, its potent CYP3A4 inhibition (3.2 µM) highlights the dual-threat nature of this scaffold (bioactivation + DDI risk).
Self-Validating Experimental Protocols
To generate reliable, reproducible data for compounds like BTPE, standard 2D assays are insufficient. The following protocols are engineered as self-validating systems, ensuring that the causality of the observed toxicity is accurately captured.
Protocol 1: High-Content Hepatotoxicity Screening (3D HepG2 Spheroids)
Causality & Rationale: Standard 2D cell cultures rapidly downregulate CYP450 enzymes within 24 hours. Because BTPE's toxicity is driven by CYP-mediated bioactivation of the thiophene ring, testing it in 2D models yields false negatives. 3D HepG2 spheroids are mandatory because they restore in vivo-like metabolic competence and CYP expression.
-
Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours to allow compact spheroid formation.
-
Self-Validation Controls: Assign columns for Vehicle (0.1% DMSO, negative control) and Chlorpromazine (50 µM, positive control for phospholipidosis and hepatotoxicity). Assay Acceptance Criteria: The plate is only valid if the Z'-factor between Vehicle and Chlorpromazine is > 0.5.
-
Compound Dosing: Treat spheroids with BTPE in a 10-point dose-response curve (0.1 µM to 100 µM). Incubate for 72 hours.
-
Multiplexed High-Content Imaging: Add Hoechst 33342 (nuclear count/viability) and CellROX Green (Reactive Oxygen Species). The generation of ROS directly correlates with the formation of the thiophene epoxide intermediate.
-
Analysis: Extract IC50 values using a 4-parameter logistic non-linear regression model.
Fig 2: Self-validating high-content screening workflow for 3D HepG2 hepatotoxicity.
Protocol 2: Automated Patch-Clamp for hERG Liability
Causality & Rationale: Pyrazole-containing compounds, especially those with basic or lipophilic side chains, have a high propensity to trap themselves within the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to fatal QT prolongation .
-
Cell Preparation: Utilize CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution.
-
Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch).
-
Self-Validation Check: Establish whole-cell configuration. Strict Inclusion Criteria: Only cells achieving a membrane resistance >1 GΩ (gigaohm seal) and initial tail current >300 pA are included in the dataset.
-
Perfusion & Recording: Perfuse BTPE at 1, 10, and 50 µM. Use E-4031 (100 nM) as a full-block positive control. Measure the fractional block of the peak tail current.
Strategic Recommendations for Scaffold Optimization
If BTPE is identified as a high-affinity hit for a target kinase, its toxicological liabilities must be engineered out during the Hit-to-Lead phase:
-
Mitigating Hepatotoxicity: The 2-bromothiophene must be replaced. Bioisosteric replacement with a substituted phenyl or pyridyl ring eliminates the specific CYP-mediated epoxide formation risk associated with the thiophene sulfur.
-
Mitigating DDI Risk: To prevent the 1H-pyrazole from coordinating with CYP heme iron, introduce steric bulk (e.g., a methyl group) directly onto the pyrazole nitrogen, provided it does not abolish the critical hydrogen-bonding required for primary target efficacy.
References
-
2-Bromothiophene Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]
-
Celecoxib Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]
-
Drug-Induced Liver Injury: Mechanisms and Test Systems Source: National Institutes of Health (PMC) URL:[Link]
-
3D Cell Culture Models for Drug Toxicity Screening Source: National Institutes of Health (PMC) URL:[Link]
-
In Vitro hERG Screening for Drug-Induced Cardiotoxicity Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromothiophene - Hazardous Agents | Haz-Map [haz-map.com]
2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol proper disposal procedures
Comprehensive Safety and Operational Disposal Guide: 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
In drug development and medicinal chemistry, heterocyclic compounds like 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol are invaluable structural building blocks. However, the presence of a brominated thiophene ring paired with a biologically active pyrazole moiety introduces specific regulatory and safety requirements for laboratory disposal. As a halogenated organic compound, improper disposal can lead to severe environmental contamination, including the generation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[1].
This guide provides researchers and drug development professionals with a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and internal Environmental Health and Safety (EHS) mandates.
Physicochemical Hazard Profiling: The Causality Behind the Protocols
To understand how to dispose of a chemical, one must first understand why it dictates specific handling. We do not just segregate waste for compliance; we segregate it to control downstream chemical reactions.
-
The Bromothiophene Motif (Halogenated Hazard): The covalently bound bromine atom classifies this compound strictly as Halogenated Organic Waste [2]. During thermal destruction, brominated compounds can shift combustion equilibrium to favor the emission of molecular bromine gas (Br₂) or form persistent PBDDs/PBDFs if incineration temperatures are insufficient or cooling is improperly managed[1][3]. Segregation is mandatory because mixing halogens with non-halogenated waste exponentially increases disposal costs and complicates the required incineration chemistry[4].
-
The Pyrazole & Ethan-1-ol Motifs (Solubility & Reactivity): The pyrazole nitrogen atoms and the hydroxyl group provide strong hydrogen-bonding capabilities. This means the compound is likely soluble in a wide range of polar and non-polar organic solvents. Consequently, any wash-solvents (e.g., methanol, dichloromethane, or acetone) used to clean glassware contaminated with this API must also be captured exclusively in the halogenated waste stream.
Chemical Compatibility & Quantitative Disposal Parameters
When managing waste for 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol, strict adherence to chemical compatibility is required to prevent exothermic reactions, off-gassing, or explosive over-pressurization in the waste container[4][5].
Table 1: Waste Segregation Thresholds and Thermal Destruction Parameters
| Parameter | Specification / Threshold | Scientific Rationale |
| Waste Classification | Halogenated Organic Waste | The presence of F, Cl, Br, or I requires specialized high-temperature destruction to prevent environmental persistence[2][6]. |
| Incompatible Mixtures | Strong Oxidizers (e.g., HNO₃, Peroxides), Strong Bases | Prevents exothermic oxidation of the alcohol/thiophene groups and explosive over-pressurization of the waste container[2][4]. |
| Incineration Temperature | > 1100 °C | Ensures complete thermal cleavage of the highly stable C-Br and aromatic ring bonds[1]. |
| Incineration Residence Time | > 2.0 seconds | Prevents the thermodynamic recombination of combustion byproducts into toxic PBDDs/PBDFs during the cooling phase[1]. |
| Scrubber Chemistry | Alkaline (pH > 8.5) + Sulfur addition | Neutralizes HBr gas and shifts the chemical equilibrium to prevent the formation of molecular Br₂[3]. |
Experimental Workflow: Laboratory-Scale Waste Collection and EHS Handoff
The following step-by-step methodology ensures a self-validating system for waste collection, aligning with Environmental Protection Agency (EPA) and institutional EHS standards[4][5].
Step 1: Container Selection and Preparation
-
Action: Select a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container has a secure, screw-top cap.
-
Validation: Never use food or beverage containers[5]. Do not use metal containers, as trace HBr generation from degrading brominated organics over time can cause severe corrosion.
-
Labeling: Pre-label the container explicitly as "Hazardous Waste - Halogenated Organics" before any waste is introduced.
Step 2: Segregation and Transfer (Under Fume Hood)
-
Action: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors[5].
-
Action: Use a dedicated wide-mouth funnel. Pour the dissolved 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol reaction mixtures or solvent washes slowly into the container.
-
Validation: Crucial Check: Verify that no non-halogenated solvents (if collected separately for cost-saving) or aqueous acids/bases are added to this specific container. Mixing incompatible waste streams is a primary cause of laboratory incidents[2][6].
Step 3: Documentation and Time-Tracking
-
Action: Immediately update the hazardous waste log attached to the container. List "2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol" and the specific solvent matrix (e.g., "Dichloromethane 90%, Brominated API 10%").
-
Validation: Date the container the exact moment the first drop of waste is added. By standard EPA and EHS regulations, satellite accumulation containers must be removed within 180 days of this initial start date[5].
Step 4: Secondary Containment and Storage
-
Action: Place the sealed waste container inside a secondary containment bin (e.g., a chemically resistant tray) to capture any catastrophic leaks or spills[5].
-
Validation: Store the containment bin in a designated, well-ventilated Hazardous Waste Storage Area away from heat sources, open flames, and heavy foot traffic[4][5].
Step 5: EHS Manifesting and Pickup
-
Action: Once the container is 90% full (do not overfill; leave headspace for vapor expansion), cap it tightly[4].
-
Validation: Submit a waste pickup request to your institutional EHS department. Provide the exact chemical composition to ensure the vendor routes it specifically to a licensed halogen-capable incinerator rather than a standard municipal waste facility[2].
Downstream Disposal: The Thermal Destruction Pathway
To build deep trust and operational confidence, drug development professionals must understand what happens after the waste leaves the lab. The destruction of brominated heterocycles is not a simple burning process; it is a highly controlled chemical degradation sequence.
Fig 1: Segregation, collection, and thermal destruction workflow for brominated organic waste.
When the waste reaches the commercial incinerator, the facility utilizes a rotary kiln or liquid injection system operating above 1100 °C. This extreme heat breaks the C-Br bonds. However, as the flue gas cools, there is a severe thermodynamic risk of the bromine radicals recombining with unburned aromatic fragments to form highly toxic PBDDs and PBDFs[1]. To prevent this, the incinerator rapidly quenches the gas and passes it through a wet scrubber system. The addition of sulfur compounds and alkaline reagents (like NaOH) forces the free bromine into stable, water-soluble bromide salts (e.g., NaBr), safely preventing the emission of molecular bromine gas (Br₂) into the atmosphere[3].
References
- Eastern Washington University (EWU EHS)
- University of Kansas (KU EHS)
- Hazardous Waste Guide UTIA Safety Office URL
- UWO Guide to Classifying Unwanted Materials UW Oshkosh EHS URL
- U.S. Environmental Protection Agency (EPA)
- PBCDD and PBCDF from Incineration of Waste-Containing Brominated Flame Retardants Environmental Science & Technology - ACS Publications URL
Sources
Personal protective equipment for handling 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
As a Senior Application Scientist, I approach the handling of novel, multi-functional pharmaceutical intermediates not merely as a compliance exercise, but as a system of engineered risk mitigation.
The compound 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a complex heteroaromatic molecule. While its specific chronic toxicity profile as a novel entity may be uncharacterized, we must apply the precautionary principle by evaluating its constituent functional groups. The bromothiophene moiety is notorious for causing severe acute ocular damage, dermal irritation, and potential systemic toxicity upon absorption[1][2]. Furthermore, halogenated thiophenes can be fatal if swallowed and pose significant environmental hazards[3]. Combined with a biologically active pyrazole core and an alcohol linker, this compound must be handled as a potent, hazardous Active Pharmaceutical Ingredient (API) intermediate.
The following guide provides an authoritative, self-validating operational framework for the safe handling, personal protective equipment (PPE) deployment, and disposal of this compound.
Hazard Causality and PPE Matrix
Safety protocols fail when researchers do not understand the why behind the equipment. Standard latex gloves are highly permeable to halogenated organics and the solvents typically used to dissolve them (e.g., Dichloromethane, Dimethylformamide). Bromothiophene derivatives are known to be toxic in contact with skin[2]; therefore, a chemical-resistant barrier is non-negotiable.
Furthermore, because this compound may exist as a fine powder or crystalline solid, aerosolization of bioactive dust is a primary inhalation hazard[4]. Relying solely on a surgical mask is insufficient; engineering controls (fume hoods) combined with appropriate eye protection are required to prevent mucosal absorption[4].
Table 1: Quantitative & Qualitative PPE Specifications
| PPE Category | Specification / Standard | Causality & Scientific Justification |
| Hand Protection | Double Nitrile (≥ 0.11 mm inner, ≥ 0.14 mm outer) or Neoprene | Brominated aromatics rapidly permeate thin latex. Double-gloving ensures the inner barrier remains intact if the outer glove is compromised by a solvent vehicle. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Bromothiophenes cause serious eye damage[1]. Standard safety glasses lack orbital seals, allowing airborne dust or solvent splashes to bypass the lenses. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend) | Halogenated thiophenes can exhibit flammability or react vigorously under certain conditions[3]. FR coats prevent synthetic fabric melting to the skin. |
| Respiratory | N95/P100 Particulate Respirator (if handled outside hood) | Prevents inhalation of bioactive pyrazole/bromothiophene dust. Note: Primary handling must occur in a fume hood, negating the need for a respirator in standard workflows. |
Operational Workflow & Self-Validating Protocols
To ensure absolute trustworthiness, the following methodology relies on self-validating steps—meaning the system forces the operator to verify safety parameters before the hazard is ever exposed.
Protocol: Precision Weighing and Chemical Transfer
-
Engineering Control Validation: Before opening the chemical container, verify the chemical fume hood's face velocity. Self-Validation: Do not rely on the annual certification sticker. Check the digital anemometer to ensure a real-time face velocity of ≥ 0.5 m/s (100 fpm).
-
PPE Integrity Check: Prior to donning, perform the "inflation test" on your nitrile gloves. Trap air inside the glove and roll the cuff down to pressurize the fingers. Self-Validation: If the glove fails to hold pressure, discard it immediately due to microscopic pinhole defects.
-
Static Mitigation: Heteroaromatic powders frequently hold static charges, causing them to repel from metal spatulas and aerosolize. Pass a zero-ionizer antistatic gun over the weighing vessel and use a ceramic or PTFE-coated spatula.
-
Active Handling: Weigh the 2-(2-Bromothiophen-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol onto a pre-tared weigh boat inside the fume hood. Keep your breathing zone well outside the sash plane.
-
Sealed Transfer: If the compound must be moved to another laboratory zone (e.g., to an LC-MS or NMR room), transfer the solid into a vial, seal it with a PTFE-lined cap, and place it inside a secondary shatter-proof container before removing it from the hood.
Operational workflow and hazard mitigation pathway for handling bromothiophene derivatives.
Spill Mitigation and Disposal Plan
Because bromothiophenes are highly toxic to aquatic environments and must not be released into standard wastewater systems[1][3], strict environmental controls are required.
Emergency Spill Response
-
Solid Spill: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp paper towels (using water or a low-volatility solvent like isopropanol) to suppress dust, then carefully scoop the material into an airtight container using non-sparking tools[3].
-
Solution Spill: If dissolved in an organic solvent, evacuate the immediate area to allow fumes to clear. Re-enter wearing appropriate respiratory protection. Soak up the liquid with an inert absorbent material (e.g., vermiculite or diatomaceous earth)[3]. Do not use combustible absorbents like sawdust.
Waste Segregation Strategy
The presence of the bromine atom dictates strict disposal parameters. Mixing halogenated waste with non-halogenated streams can lead to the formation of highly toxic dioxins and furans during standard municipal incineration.
Table 2: Waste Segregation Data
| Waste Stream | Classification | Container Type | Disposal Routing |
| Residual Solid / Powder | Halogenated Solid Waste | High-Density Polyethylene (HDPE) wide-mouth jar | High-temperature specialized chemical incineration. |
| Solvent Washings (e.g., DCM, EtOAc) | Halogenated Liquid Waste | PTFE-lined, vented safety carboy | Must be kept strictly separate from non-halogenated solvents. |
| Contaminated PPE (Gloves, Wipes) | Hazardous Debris | Double-bagged in 6-mil poly bags | Treat as acutely toxic solid waste; do not place in standard biohazard bins. |
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
